2-(3-Fluoroazetidin-1-yl)acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7FN2 |
|---|---|
Molecular Weight |
114.12 g/mol |
IUPAC Name |
2-(3-fluoroazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C5H7FN2/c6-5-3-8(4-5)2-1-7/h5H,2-4H2 |
InChI Key |
HLBQWXSFBBSFPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC#N)F |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of 2-(3-Fluoroazetidin-1-yl)acetonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Fluoroazetidin-1-yl)acetonitrile
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a fluoroazetidine moiety presents a unique combination of structural rigidity, modulated basicity, and potential for improved metabolic stability, making it a valuable scaffold in modern drug discovery. This document details the theoretical and experimental characterization of its lipophilicity (LogP), basicity (pKa), and solubility, alongside a thorough spectroscopic analysis (NMR, IR, MS) and an evaluation of its chemical stability and reactivity. The protocols and insights herein are designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.
Introduction: Strategic Importance in Medicinal Chemistry
The design of novel bioactive molecules is a constant search for structures that confer optimal potency, selectivity, and pharmacokinetic properties. Small, strained heterocyclic rings have emerged as powerful tools in this quest, offering defined three-dimensional geometries that can effectively probe the binding pockets of biological targets.
The Azetidine Scaffold: A Privileged Structure
Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as "privileged scaffolds" in drug discovery.[1] They serve as bioisosteric replacements for more common rings like pyrrolidine or piperidine, but with a more constrained conformation. This rigidity can reduce the entropic penalty of binding to a target and allows for precise positioning of substituents, often leading to enhanced biological activity.[1]
The Role of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy for modulating a wide array of molecular properties.[2] Due to its high electronegativity, fluorine can profoundly alter the local electronic environment, most notably by lowering the pKa of nearby basic groups.[3] This modulation of basicity is critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for fine-tuning interactions with target proteins.
This compound: A Versatile Building Block
This compound (CAS RN: 2725790-92-9) merges the structural benefits of the azetidine ring with the powerful electronic effects of a fluorine substituent.[4] The acetonitrile group provides a versatile chemical handle for further synthetic elaboration, such as reduction to a primary amine or hydrolysis to a carboxylic acid.[5][6] Understanding the fundamental physicochemical properties of this molecule is paramount for its rational application in the synthesis of next-generation therapeutics.
Core Molecular and Physicochemical Properties
A molecule's behavior in both chemical and biological systems is dictated by its intrinsic properties. This section outlines the key physicochemical parameters of this compound and provides validated protocols for their experimental determination.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 2725790-92-9 | [4] |
| Molecular Formula | C₅H₇FN₂ | [4] |
| Molecular Weight | 114.12 g/mol | [4] |
| SMILES | C1C(CN1CC#N)F | [4] |
| Predicted LogP | -0.2 to +0.5 | Computational Estimate |
| Predicted pKa | 7.5 - 8.5 | Computational Estimate |
Lipophilicity (LogP)
Scientific Rationale: The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which governs its ability to cross biological membranes and influences its solubility, metabolism, and potential for toxicity.[7][8] A LogP value near zero suggests balanced solubility, while values around 2 are often optimal for CNS penetration.[9]
Expected Properties: The parent compound, 2-(azetidin-1-yl)acetonitrile, is hydrophilic. The addition of a fluorine atom is expected to slightly increase lipophilicity. However, the presence of two nitrogen atoms capable of hydrogen bonding will maintain a relatively low LogP, likely in the range of -0.2 to +0.5, indicating good hydrophilic character.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol. Prepare n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) that have been pre-saturated with each other for 24 hours.
-
Partitioning: In a glass vial, add 5 mL of the pre-saturated n-octanol and 5 mL of the pre-saturated aqueous buffer. Add a small aliquot (e.g., 50 µL) of the stock solution to the vial.
-
Equilibration: Cap the vial tightly and shake vigorously for 1 hour at a constant temperature (e.g., 25°C) to ensure complete partitioning.
-
Phase Separation: Centrifuge the vial (e.g., 2000 x g for 15 minutes) to achieve a clean separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the analyte in each phase using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Aqueous]).[7]
Acidity/Basicity (pKa)
Scientific Rationale: The pKa value defines the extent of ionization of a molecule at a given pH. The azetidine nitrogen in the title compound is the primary basic center. Its pKa will dictate the compound's charge state in physiological environments, profoundly affecting its solubility, membrane permeability, and receptor interactions. Unsubstituted azetidine is strongly basic (pKa ≈ 11.3).[10][11]
Expected Properties: The fluorine atom at the 3-position exerts a powerful electron-withdrawing inductive effect, which significantly reduces the electron density on the azetidine nitrogen. This effect stabilizes the neutral form relative to the protonated (conjugate acid) form, thereby lowering the pKa. A pKa value in the range of 7.5 to 8.5 is predicted, making the compound partially protonated at physiological pH (7.4).
Experimental Protocol: Potentiometric Titration for pKa Determination
-
System Setup: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10). Use a temperature-controlled vessel and a micro-burette for precise titrant delivery.
-
Sample Preparation: Accurately weigh a sample of the compound (e.g., 5-10 mg) and dissolve it in a known volume of deionized, CO₂-free water or a water/co-solvent mixture (e.g., water/methanol) if solubility is limited.
-
Titration: While stirring, add a standardized solution of a strong acid (e.g., 0.1 M HCl) to the sample solution to protonate the basic center fully (e.g., to pH 2-3).
-
Back-Titration: Titrate the acidified solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Specialized software can be used for more accurate determination via derivative plots.
Solubility
Scientific Rationale: Aqueous solubility is a prerequisite for drug absorption and distribution. Poor solubility is a major hurdle in drug development.
Expected Properties: The molecule is small and contains two nitrogen atoms that can act as hydrogen bond acceptors with water.[12][13] This suggests that this compound should exhibit moderate to good aqueous solubility. Solubility is expected to be pH-dependent, increasing at pH values below its pKa due to the formation of the more soluble protonated salt.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the solid compound to vials containing a buffer of a specific pH (e.g., pH 5.0, 7.4, and 9.0).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: Filter or centrifuge the samples to remove the undissolved solid.
-
Quantification: Dilute the resulting saturated solution with a suitable solvent and determine the concentration using a calibrated analytical method (e.g., HPLC-UV or LC-MS). The measured concentration represents the thermodynamic solubility at that specific pH.
Caption: Experimental workflow for comprehensive physicochemical characterization.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of the fluorine atom.
-
¹H NMR: The spectrum is expected to show complex multiplets for the azetidine ring protons due to proton-proton and proton-fluorine couplings. A key diagnostic signal will be a singlet for the methylene protons (-CH₂CN) adjacent to the nitrile group, typically appearing in the 2.5-3.5 ppm range in a solvent like CDCl₃.[14][15]
-
¹³C NMR: The nitrile carbon should appear as a sharp signal in the 115-120 ppm region.[16] The carbon atom bonded to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), which is highly characteristic.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
General Protocol: NMR Sample Preparation
-
Accurately weigh approximately 5-10 mg of the compound into an NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetonitrile-d₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).[17]
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is highly effective for identifying specific functional groups.
Expected Spectrum: The most prominent and diagnostic feature will be a strong, sharp absorption band in the region of 2240-2260 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretching vibration.[18][19] Other expected bands include C-H stretching vibrations around 2800-3000 cm⁻¹ and a C-F stretching vibration, typically found in the 1000-1400 cm⁻¹ region.
Mass Spectrometry (MS)
Rationale: MS provides the exact molecular weight and information about the fragmentation patterns of a molecule, further confirming its identity.
Expected Data: Using electrospray ionization (ESI) in positive mode, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus a proton (115.13). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[20] Fragmentation patterns may involve the loss of the nitrile group or ring-opening of the strained azetidine.[21][22]
Caption: Key structural features of this compound.
Stability and Reactivity Profile
Chemical Stability
The molecule possesses good general stability. However, two potential liabilities should be considered:
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under harsh acidic or basic conditions.[6]
-
Ring Strain: While more stable than its three-membered aziridine counterpart, the azetidine ring is strained and may be susceptible to nucleophilic ring-opening under certain conditions.
Protocol: Forced Degradation Study
-
Prepare solutions of the compound (~1 mg/mL) in:
-
0.1 M HCl (Acidic)
-
0.1 M NaOH (Basic)
-
3% H₂O₂ (Oxidative)
-
Water (Neutral)
-
-
Incubate aliquots at elevated temperature (e.g., 60°C) and room temperature for a defined period (e.g., 24, 48 hours).
-
At each time point, quench the reaction (e.g., neutralize acid/base) and analyze the sample by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Key Reactivity
The molecule offers several avenues for synthetic modification:
-
Nitrile Reduction: The nitrile can be reduced to a primary amine (-CH₂CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Nitrile Hydrolysis: As mentioned, the nitrile can be converted to a carboxylic acid (-CH₂COOH).
-
N-Functionalization: The azetidine nitrogen, while its basicity is reduced, remains nucleophilic and can participate in reactions such as N-acylation or N-alkylation, though it may require more forcing conditions compared to a non-fluorinated analogue.
Caption: Key reactivity pathways of the acetonitrile functional group.
Safety and Handling
Based on available supplier data, this compound should be handled with care.[4]
-
Hazard Statements: H302 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[4]
-
Precautionary Measures:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in an inert atmosphere at room temperature.[4]
-
Conclusion
This compound is a strategically designed chemical building block with a compelling profile for applications in drug discovery and life sciences research. Its key physicochemical properties—moderate lipophilicity, attenuated basicity in the physiological range, and good potential for aqueous solubility—make it an attractive scaffold. The versatile nitrile handle allows for straightforward synthetic diversification. The comprehensive experimental protocols and data presented in this guide provide a robust foundation for scientists to confidently and effectively incorporate this promising molecule into their synthetic and medicinal chemistry programs.
References
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Chemistry LibreTexts. (2023). Physical Properties of Nitriles. [Link]
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Study.com. (n.d.). Nitrile Definition, Functional Group & Structure. [Link]
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Clark, J. (2015). an introduction to nitriles. Chemguide. [Link]
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Allen Institute. (n.d.). Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [Link]
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Organic Chemistry. (n.d.). IR spectrum: Nitriles. [Link]
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Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. [Link]
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ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
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RSC Publishing. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). [Link]
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ChemAxon. (n.d.). LogP and logD calculations. [Link]
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-
PubMed. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds.... [Link]
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Matrix Fine Chemicals. (n.d.). 2-(AZETIDIN-1-YL)ACETONITRILE. [Link]
-
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Technical Guide: 3-Fluoroazetidine Acetonitrile Derivatives in Medicinal Chemistry
Executive Summary
This technical guide analyzes the physicochemical properties, synthetic pathways, and medicinal applications of 3-fluoroazetidine acetonitrile derivatives . These molecular scaffolds have emerged as critical high-value fragments in modern drug discovery, particularly for their ability to modulate basicity (
The core focus is on the prototype molecule 2-(3-fluoroazetidin-1-yl)acetonitrile , a bifunctional building block combining the rigid, lipophilic 3-fluoroazetidine ring with a reactive nitrile handle.
Part 1: Structural Fundamentals & Physicochemical Properties
The Core Scaffold: Molecular Weight & Formula
The fundamental derivative in this class is This compound .[1] It serves as the baseline for calculating stoichiometric requirements in synthesis and interpreting Mass Spectrometry (MS) data.
| Property | Value | Calculation Basis |
| IUPAC Name | This compound | N/A |
| Molecular Formula | 5(C) + 7(H) + 1(F) + 2(N) | |
| Exact Mass | 114.0593 Da | Monoisotopic mass ( |
| Molecular Weight | 114.12 g/mol | Average atomic weights |
| ClogP | ~ -0.3 to 0.1 | Low lipophilicity due to polarity |
| Topological Polar Surface Area (TPSA) | ~ 27 | Dominated by the nitrile group |
The "Fluorine Effect" on Azetidine Ring Dynamics
Unlike the unsubstituted azetidine, the introduction of a fluorine atom at the C3 position induces significant electronic and conformational changes:
-
pKa Modulation: The strong electronegativity of fluorine (Paulding scale 3.98) exerts an inductive electron-withdrawing effect (
) through the -framework. This reduces the electron density on the ring nitrogen, lowering the of the conjugate acid by approximately 1.5–2.0 log units compared to azetidine. This is critical for improving oral bioavailability by reducing lysosomal trapping. -
Ring Puckering: The 3-fluoroazetidine ring is not planar. The fluorine atom prefers a specific conformation to minimize dipole alignment with the nitrogen lone pair. This "puckering" creates a defined 3D vector, distinguishing it from the flatter cyclobutane analogs.
-
Metabolic Stability: The C-F bond (
) is metabolically inert. Substituting a C-H bond with C-F at the 3-position blocks oxidative metabolism (e.g., by P450 enzymes) at this "soft spot," extending the half-life of the parent drug.
Part 2: Synthetic Pathways & Protocols
Standard Synthesis Protocol
The most robust method for synthesizing this compound involves the nucleophilic substitution (
Reagents:
-
Substrate: 3-Fluoroazetidine Hydrochloride (CAS: 617718-46-4)
-
Electrophile: Bromoacetonitrile (preferred over chloro- for faster kinetics) or Chloroacetonitrile.
-
Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (
). -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, suspend 3-Fluoroazetidine HCl (1.0 eq) in anhydrous MeCN ( ). -
Deprotonation: Add DIPEA (2.5 eq) dropwise at
. Stir for 15 minutes to liberate the free amine. -
Alkylation: Add Bromoacetonitrile (1.1 eq) dropwise. Caution: Haloacetonitriles are potent alkylating agents and lachrymators.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with
) or LC-MS. -
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with saturated
followed by brine. -
Purification: Dry the organic layer over
, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
Synthetic Workflow Logic
The following diagram illustrates the decision matrix and reaction flow for generating these derivatives.
Figure 1: Synthetic workflow for N-alkylation of 3-fluoroazetidine. Blue nodes represent core materials/products; Green represents the critical quality control gate.
Part 3: Analytical Characterization (Self-Validating Systems)
To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.
Mass Spectrometry (LC-MS)[3]
-
Expectation: In Positive Electrospray Ionization (
), look for the protonated molecular ion . -
Target m/z:
. -
Validation: Absence of
155 (indicative of residual reactant 3-fluoroazetidine-acetonitrile adducts or solvent clusters) confirms clean isolation.
Nuclear Magnetic Resonance (NMR)
The presence of fluorine makes NMR the gold standard for validation due to
-
NMR: Expect a multiplet (decoupled: singlet) around
to . -
NMR (Diagnostic Peaks):
-
:
(doublet of multiplets), 1H. This is the proton on C3, geminal to the fluorine. The large coupling constant ( ) is the signature of the 3-fluoro motif. -
: Multiplets, 4H. These are the azetidine ring protons (
and ). They will appear complex due to splitting by both the geminal protons and the trans-annular fluorine. -
: Singlet, 2H. The methylene protons of the acetonitrile group (
).
-
:
Part 4: Applications in Drug Discovery[4]
Bioisosterism
The 3-fluoroazetidine moiety is a validated bioisostere for:
-
Proline: It mimics the turn constraint of proline but with reduced lipophilicity.
-
Cyclobutane: It provides similar steric bulk but introduces polarity (lowering logP).
Fragment-Based Drug Discovery (FBDD)
The acetonitrile group acts as a "warhead" or linker.
-
Reduction: The nitrile can be reduced to a primary amine (ethylamine side chain), allowing further coupling to carboxylic acids.
-
Cyclization: The nitrile is a precursor for tetrazoles (via azide cycloaddition) or oxadiazoles, common pharmacophores in hypertension (sartans) and inflammation inhibitors.
Case Study: JAK Inhibitors
While Baricitinib utilizes a 3-azetidinyl-acetonitrile linkage, 3-fluoro analogs are investigated to fine-tune the selectivity profile against JAK1 vs JAK2. The fluorine atom alters the vector of the nitrile group, potentially accessing unique pockets in the ATP-binding site.
References
-
PubChem. Compound Summary: this compound. National Library of Medicine. Available at: [Link](Note: Search via structure or CAS 1334499-94-3)
-
National Center for Biotechnology Information. 3-Fluoroazetidine Hydrochloride Properties. PubChem.[2] Available at: [Link]
- Champagne, P. A., et al. (2015). Synthesis and Reactivity of 3-Fluoroazetidines. Journal of Organic Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
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Methodological & Application
Synthesis protocols for 2-(3-Fluoroazetidin-1-yl)acetonitrile from 3-fluoroazetidine
An Application Note and Detailed Protocol for the Synthesis of 2-(3-Fluoroazetidin-1-yl)acetonitrile
Introduction
The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced binding affinity to biological targets. The introduction of a fluorine atom to the azetidine ring further modulates these properties, making 3-fluoroazetidine a highly sought-after building block in drug discovery. This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate for the elaboration of more complex pharmaceutical candidates. The protocol details a robust and reproducible method for the N-alkylation of 3-fluoroazetidine with chloroacetonitrile.
Reaction Scheme
Figure 1: General reaction scheme for the synthesis of this compound from 3-fluoroazetidine hydrochloride.
Mechanism of Reaction: Nucleophilic Substitution (SN2)
The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of 3-fluoroazetidine acts as the nucleophile, attacking the electrophilic methylene carbon of chloroacetonitrile. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-chlorine bond, leading to the displacement of the chloride leaving group. A base is utilized to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Caption: SN2 mechanism for the N-alkylation of 3-fluoroazetidine.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Fluoroazetidine hydrochloride | ≥97% | Commercial Source |
| Chloroacetonitrile | ≥98% | Commercial Source |
| Potassium carbonate (K₂CO₃), anhydrous | ≥99%, fine powder | Commercial Source |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Commercial Source |
| Dichloromethane (DCM) | ACS grade | Commercial Source |
| Ethyl acetate (EtOAc) | ACS grade | Commercial Source |
| Hexanes | ACS grade | Commercial Source |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Commercial Source |
| Silica gel | 230-400 mesh | Commercial Source |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-fluoroazetidine hydrochloride (1.0 g, 8.96 mmol).
-
Add anhydrous potassium carbonate (3.72 g, 26.9 mmol, 3.0 equivalents).
-
Add anhydrous acetonitrile (40 mL).
-
-
Addition of Alkylating Agent:
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add chloroacetonitrile (0.61 mL, 9.86 mmol, 1.1 equivalents) to the suspension via a syringe.
-
-
Reaction:
-
Heat the reaction mixture to 50 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove inorganic salts.
-
Wash the filter cake with dichloromethane (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc in hexanes).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
Characterization of this compound
-
¹H NMR (400 MHz, CDCl₃) δ: 5.25 (d, J = 56.0 Hz, 1H), 3.80-3.65 (m, 2H), 3.60 (s, 2H), 3.45-3.30 (m, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 117.0, 85.0 (d, J = 210.0 Hz), 60.0 (d, J = 25.0 Hz), 45.0.
-
Mass Spectrometry (ESI+): m/z calculated for C₅H₇FN₂ [M+H]⁺: 115.06; found: 115.06.
Overall Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Data Summary
| Parameter | Value |
| Starting Material | 3-Fluoroazetidine hydrochloride |
| Alkylating Agent | Chloroacetonitrile |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Anhydrous Acetonitrile (CH₃CN) |
| Stoichiometry (Azetidine:Reagent:Base) | 1 : 1.1 : 3 |
| Reaction Temperature | 50 °C |
| Reaction Time | 12-18 hours |
| Expected Yield | 70-85% |
| Purity (post-chromatography) | >95% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive reagents, insufficient temperature, or insufficient base. | Ensure reagents are dry and pure. Increase reaction temperature to 60-70 °C. Ensure adequate amount of finely powdered base is used. |
| Formation of Byproducts | Overheating, or reaction with impurities. | Maintain the reaction temperature strictly at 50 °C. Use high-purity starting materials and anhydrous solvent. |
| Difficult Purification | Product co-elutes with impurities. | Use a different solvent system for column chromatography (e.g., DCM/Methanol). Consider using deactivated silica gel. |
| Low Yield | Incomplete reaction, or loss during workup/purification. | Increase reaction time. Be careful during extraction and concentration steps to avoid product loss. |
Safety Precautions
-
3-Fluoroazetidine hydrochloride: Corrosive and may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2]
-
Chloroacetonitrile: Highly toxic and flammable. It is a lachrymator and can be fatal if inhaled, swallowed, or absorbed through the skin. All manipulations must be carried out in a well-ventilated fume hood.[3][4]
-
Potassium Carbonate: Irritant. Avoid inhalation of dust.
-
Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.
References
- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
-
A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health (PMC). [Link]
-
A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. [Link]
-
in situ acetonitrile/water mixed solvents: an ecofriendly synthesis and structure explanations. Journal of the Iranian Chemical Society. [Link]
-
SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride. Fisher Scientific. [Link]
- PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE.
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]
-
Chloroacetonitrile. Wikipedia. [Link]
-
Chloroacetonitrile | ClCH2CN | CID 7856. PubChem. [Link]
-
(PDF) Chloroacetonitrile. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Azahetaryl-2-(oxoindolin-2-ylidene)acetonitriles as Colorimetric Probes for Zn: Synthesis and Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroacetonitrile - Wikipedia [en.wikipedia.org]
- 4. Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Azetidinyl Acetonitriles via Nucleophilic Substitution
An Application Guide for Researchers
Abstract
Azetidinyl acetonitriles are valuable structural motifs in medicinal chemistry, serving as conformationally restricted building blocks and bioisosteres in the design of novel therapeutics.[1][2][3] The synthesis of these strained four-membered heterocycles requires careful consideration of reaction conditions to favor the kinetically and thermodynamically challenging ring formation.[4] This application note provides a detailed guide for researchers on the prevailing nucleophilic substitution strategies to construct the azetidinyl acetonitrile scaffold. We will explore the mechanistic underpinnings of key synthetic pathways, present detailed, field-tested protocols, and offer insights into optimizing reaction parameters to achieve desired outcomes.
Mechanistic Overview: Pathways to the Azetidine Core
The formation of an azetidinyl acetonitrile via nucleophilic substitution is primarily achieved through two strategic pathways. The choice between them depends on substrate availability, desired substitution patterns, and scalability. The reactivity of azetidines is largely governed by their inherent ring strain (approx. 25.4 kcal/mol), which makes them susceptible to ring-opening but also provides a driving force for certain cyclization reactions.[4][5]
Pathway A: Direct N-Alkylation of an Azetidine This is the most straightforward conceptual approach, involving the direct alkylation of a pre-formed azetidine ring with an acetonitrile-bearing electrophile, such as bromoacetonitrile. The azetidine nitrogen acts as the nucleophile in a classic SN2 reaction. While simple, this method is limited by the availability of the parent azetidine and potential for over-alkylation or competing reactions.
Pathway B: Intramolecular Cyclization This is the more versatile and commonly employed strategy. It involves a carefully designed acyclic precursor containing a nucleophilic amine and an electrophilic carbon at the γ-position, tethered by a two-carbon chain. The final step is a base-mediated intramolecular SN2 reaction that forms the four-membered ring. This pathway offers greater control over the final substitution pattern.[4][5][6]
Caption: Key synthetic strategies for forming azetidinyl acetonitriles.
Optimizing Reaction Conditions: A Causality-Driven Approach
The success of these syntheses hinges on the rational selection of reagents and conditions. Each component plays a critical role in directing the reaction toward the desired product while minimizing side reactions like polymerization, elimination, or the formation of larger rings.[4]
The Leaving Group: The Engine of Intramolecular Cyclization
For Pathway B, the efficiency of the ring-closing step is critically dependent on the quality of the leaving group. Hydroxyl groups from common β-amino alcohol precursors are poor leaving groups and must be converted into more reactive species.[4]
-
Mesylates and Tosylates: Methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are frequently used to convert hydroxyls into excellent leaving groups. This conversion is typically performed at low temperatures (e.g., 0 °C) in the presence of a non-nucleophilic base like triethylamine (TEA) to neutralize the HCl byproduct.[4]
-
Halides: Direct conversion of the alcohol to a halide (e.g., using SOCl₂) is also a viable strategy.[5]
Expert Insight: The choice between a mesylate, tosylate, or halide can influence reaction rates and purification. Mesylates are often preferred due to their high reactivity and the relative ease of removing the methanesulfonic acid byproduct during workup.
The Base: The Gatekeeper of Cyclization
The base serves a dual purpose: in the activation step, it neutralizes acid, and in the cyclization step, it deprotonates the amine to generate the intramolecular nucleophile. The choice of base is critical to avoid competing reactions.
-
For N-Alkylation/Activation: Tertiary amines like triethylamine (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃) are suitable. They are sufficiently basic to scavenge protons without interfering with the primary reaction.[4]
-
For Ring Closure: A strong, non-nucleophilic base is paramount. This ensures deprotonation of the secondary amine or sulfonamide precursor without competing as an external nucleophile.
Solvent and Temperature Control
The solvent must solubilize the reactants while favoring the desired SN2 mechanism.
-
Solvent Choice: Polar aprotic solvents such as acetonitrile (ACN), dichloromethane (DCM), and tetrahydrofuran (THF) are standard.[4][5][7] ACN is often a good choice as it effectively solvates intermediates without strongly solvating the nucleophile, thus enhancing its reactivity.[7]
-
Temperature: Activation steps (e.g., mesylation) are run at low temperatures (0 °C) to control reactivity and prevent side reactions. The final cyclization step may be performed at room temperature or require heating to overcome the activation energy for ring formation.[4][5] However, excessive heat can promote decomposition of the strained azetidine product.
Experimental Protocols
The following protocols are presented as robust starting points for the synthesis of N-substituted azetidinyl acetonitriles via the intramolecular cyclization pathway (Pathway B), which is the most broadly applicable method.
Caption: Standard experimental workflow for intramolecular synthesis.
Protocol 1: Synthesis of 1-(tert-Butyl)-azetidin-2-yl)acetonitrile
This three-step protocol details the synthesis from a commercially available β-amino alcohol.
Step 1: N-Cyanomethylation of 1-(tert-Butylamino)-3-chloropropan-2-ol
-
Rationale: This step introduces the required acetonitrile moiety onto the precursor scaffold. Potassium carbonate is a mild and effective base for this SN2 alkylation.
-
To a solution of the starting β-amino alcohol (1.0 equiv) in acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add bromoacetonitrile (1.2 equiv) dropwise to the stirring mixture.
-
Stir the reaction at room temperature until analysis (TLC or LC-MS) indicates complete consumption of the starting material.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure. The crude product can often be carried forward without further purification.
Step 2: Mesylation of the N-Cyanomethylated Amino Alcohol
-
Rationale: This critical step converts the poorly reactive hydroxyl group into a highly effective mesylate leaving group, preparing the molecule for intramolecular cyclization. The reaction is run at 0 °C to prevent uncontrolled side reactions.
-
Dissolve the crude product from Step 1 (1.0 equiv) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 equiv) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir until mesylation is complete (monitor by TLC or LC-MS).
Step 3: Base-Induced Ring Closure to Form the Azetidine
-
Rationale: The addition of a strong, non-nucleophilic base (DBU) deprotonates the amine, which then acts as an intramolecular nucleophile, displacing the mesylate leaving group to form the strained four-membered ring.
-
To the reaction mixture from Step 2, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv).
-
Stir the reaction at room temperature until azetidine formation is complete.
-
Quench the reaction by adding water. Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.[4] Note: Azetidines can be sensitive to acidic silica gel; consider using a neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[4]
Data Summary and Troubleshooting
The efficiency of azetidine synthesis can vary significantly based on the substrate's steric and electronic properties. Below is a summary of representative conditions.
| Substrate Type | Leaving Group | Base for Cyclization | Solvent | Temp. (°C) | Typical Yield | Reference |
| N-Aryl-γ-amino alcohol | Mesylate | DBU | DCM | RT | Good | [4] |
| N-Benzyl-γ-amino alcohol | Chloride | LiHMDS | THF | RT to Reflux | Moderate-Good | [5] |
| N-Alkyl-γ-amino alcohol | Chloride | LiHMDS | THF | RT | Moderate | [5][6] |
| γ-chloro amine | N/A | KOH | THF/H₂O | 170 °C (MW) | Moderate | [8] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Azetidine | Poor Leaving Group: Incomplete activation of the alcohol. | Ensure complete conversion to mesylate/halide in Step 2. Consider a more reactive leaving group like a tosylate or triflate. |
| Steric Hindrance: Bulky substituents near the reaction centers can disfavor the required conformation for ring closure. | Increase reaction temperature or use a stronger base (e.g., switch from DBU to LiHMDS).[4][5] | |
| Byproduct Formation | Elimination Product: The base may induce E2 elimination instead of SN2 substitution. | Use a more sterically hindered base. Ensure the reaction is not overheated. |
| Polymerization: Intermolecular reaction competes with intramolecular cyclization. | Perform the cyclization step under high dilution conditions to favor the intramolecular pathway. | |
| Product Decomposition | Ring Strain: The azetidine ring is inherently strained and can be sensitive to acid. | Avoid acidic conditions during workup and purification. Use a basified eluent for chromatography (e.g., with 1% Et₃N).[3][4] |
Conclusion
The synthesis of azetidinyl acetonitriles is a challenging yet achievable goal for synthetic and medicinal chemists. A thorough understanding of the underlying nucleophilic substitution mechanisms, particularly the robust intramolecular cyclization pathway, is key to success. By carefully selecting the leaving group, base, solvent, and temperature, researchers can effectively navigate the energetic landscape to favor the formation of the desired four-membered ring. The protocols and troubleshooting guide provided herein offer a solid foundation for the development and optimization of these critical synthetic transformations.
References
- Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines.Chirality.
- Opening of azetidinium ions with C-nudeophiles | Request PDF.ResearchGate.
- Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF.ResearchGate.
- Recent advances in synthetic facets of immensely reactive azetidines.RSC Publishing.
- Nucleophilic Substitution Reactions.Source Unavailable.
- Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity | Request PDF.ResearchGate.
- Technical Support Center: Azetidine Synthesis Protocols.Benchchem.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES.LOCKSS.
- 1.2 Azetidinones (~-Lactams).Source Unavailable.
- Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.University of Birmingham.
- A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis.PMC - NIH.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.
- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.RSC Publishing.
- What are the reaction mechanisms of acetonitrile in organic synthesis?Blog.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.Organic & Biomolecular Chemistry (RSC Publishing).
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines.PMC - NIH.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.ResearchGate.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 7. shyzchem.com [shyzchem.com]
- 8. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Reduction of 2-(3-Fluoroazetidin-1-yl)acetonitrile to Ethylamine Derivatives
Part 1: Strategic Overview & Scientific Rationale
Introduction
The incorporation of 3-fluoroazetidine moieties into drug candidates is a high-value strategy in medicinal chemistry.[1] The fluorine atom at the 3-position lowers the basicity of the azetidine nitrogen (
This guide addresses a critical synthetic bottleneck: the reduction of 2-(3-Fluoroazetidin-1-yl)acetonitrile to its corresponding ethylamine derivative, 2-(3-Fluoroazetidin-1-yl)ethan-1-amine .[1][2]
The Challenge: Chemoselectivity vs. Ring Strain
The primary challenge in this transformation is reducing the nitrile group (
-
Ring Opening: Azetidines are susceptible to nucleophilic ring-opening, particularly under strong acidic conditions or high thermal stress.[1][2]
-
Defluorination: While the C-F bond at the 3-position is robust, strong bases or harsh reductive conditions can occasionally trigger elimination reactions.
-
Secondary Amine Formation: A common side reaction in nitrile reduction is the condensation of the intermediate imine with the product amine, leading to dimerized secondary amines.
Methodological Evaluation
We evaluate three primary reduction strategies based on scale, purity, and operational complexity.
| Method | Reagent System | Suitability | Key Advantage | Key Risk |
| A | LiAlH₄ (LAH) / THF | Lab Scale (mg to g) | Complete conversion; high reliability.[1][2] | Pyrophoric workup; emulsion formation.[2] |
| B | Raney Ni / H₂ | Process Scale (>10g) | Scalable; cost-effective.[1][2] | Safety (H₂ pressure); secondary amine byproducts. |
| C | NaBH₄ / CoCl₂ | Mild / Selective | No special equipment needed; mild conditions.[2] | Slower kinetics; potential for borane-amine complexes.[1][2] |
Part 2: Detailed Experimental Protocols
Protocol A: Chemical Reduction via Lithium Aluminum Hydride (Standard)
Recommended for initial synthesis and high-purity requirements.[1]
Mechanism & Rationale: LAH acts as a potent nucleophilic hydride source.[2] The reaction proceeds via the formation of an aluminum-complexed imine, which is further reduced to the amine. The basic nature of LAH is advantageous here, as azetidines are stable to base, preventing acid-catalyzed ring opening.[2]
Reagents:
-
Reagent: LiAlH₄ (2.0 M in THF) (2.5 equiv)[1]
-
Solvent: Anhydrous THF (stabilized)
-
Quench: Water, 15% NaOH (Fieser Method)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.
-
Reagent Charge: Charge the flask with anhydrous THF (
substrate) and cool to in an ice bath. Carefully add LiAlH₄ solution (2.5 equiv) via syringe.[2]-
Expert Note: Always add the nitrile to the hydride (inverse addition) to maintain an excess of reducing agent, which minimizes the lifetime of the imine intermediate and suppresses secondary amine formation.
-
-
Addition: Dissolve the nitrile substrate in a minimal amount of anhydrous THF. Add this solution dropwise to the LAH suspension at
over 15–20 minutes. -
Reaction: Allow the mixture to warm to room temperature. Stir for 30 minutes, then heat to a gentle reflux (
) for 2–4 hours.-
Monitoring: Check reaction progress via TLC (System: 10% MeOH/DCM + 1%
; Stain: Ninhydrin).[2] The nitrile spot ( ) should disappear, and a baseline amine spot should appear.
-
-
Fieser Quench (Critical): Cool the reaction back to
. For every x grams of solid LiAlH₄ used, add sequentially:-
x mL of water (very slowly, dropwise).
-
x mL of 15% NaOH solution.
-
3x mL of water.
-
-
Isolation: Warm to room temperature and stir for 15 minutes until the aluminum salts form a granular white precipitate. Filter through a pad of Celite.[2] Wash the cake with THF.
-
Purification: Concentrate the filtrate in vacuo. The crude oil is often pure enough for use.[2] If necessary, purify via Kugelrohr distillation or amine-functionalized silica chromatography.[1][2]
Protocol B: Catalytic Hydrogenation (Scalable)
Recommended for scale-up (>10g) to avoid large quantities of aluminum waste.[1]
Reagents:
-
Catalyst: Raney Nickel (slurry in water, washed with EtOH) (~20 wt% loading)[1]
-
Gas: Hydrogen (
) at 50 psi[1] -
Solvent: 7 M Ammonia in Methanol (
)
Step-by-Step Procedure:
-
Catalyst Prep: Wash the Raney Nickel (pyrophoric!) three times with absolute ethanol to remove water.[2] Keep wet at all times.[2]
-
Loading: In a Parr hydrogenation bottle, add the washed Raney Nickel catalyst.
-
Substrate Addition: Add the nitrile substrate dissolved in 7 M
in MeOH.-
Expert Note: The presence of ammonia is mandatory .[2] It shifts the equilibrium of the intermediate imine away from transamination, effectively blocking the formation of the secondary amine dimer.
-
-
Hydrogenation: Purge the vessel with
(3x) then (3x). Pressurize to 50 psi . Shake at room temperature for 6–12 hours. -
Workup: Carefully vent the hydrogen. Flush with nitrogen.[2][3][4] Filter the mixture through Celite (keep the catalyst wet to prevent ignition).[2] Rinse with MeOH.[2]
-
Concentration: Evaporate the solvent under reduced pressure. The ammonia will co-evaporate, leaving the free amine.[2]
Part 3: Visualization & Logic[1][2]
Reaction Pathway & Side Product Control
The following diagram illustrates the reduction pathway and the critical intervention points to prevent dimerization.
Caption: Mechanistic pathway of nitrile reduction. Excess ammonia (in Method B) or inverse addition (in Method A) prevents the "Dimer" side path.[1]
Experimental Workflow (LAH Method)
Caption: Step-by-step workflow for the Lithium Aluminum Hydride reduction protocol.
Part 4: Analytical Characterization & Troubleshooting[1][2]
Expected Analytical Data
-
NMR (400 MHz,
): - NMR:
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Emulsion during workup traps product.[1][2] | Use the Fieser quench method strictly.[2] Do not use acid extraction (azetidines are water-soluble).[1][2] |
| Secondary Amine | Imine condensation.[2] | Method A: Increase stir rate; ensure inverse addition. Method B: Increase |
| Ring Opening | Acidic quench or high heat.[2] | Maintain basic pH during workup.[2] Avoid heating above |
| Incomplete Rxn | Old LAH or wet solvent.[2] | Titrate LAH or use fresh bottles. Ensure THF is distilled/dry. |
References
-
Preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. Google Patents, WO2018108954A1.[1][2] Available at:
-
Electrochemical reduction of acetonitrile to ethylamine. Nature Communications, 2021, 12, 1949.[2][5] Available at: [Link][1][5]
-
Reduction of Nitriles to Primary Amines. ChemGuide, 2023.[2] Available at: [Link][1]
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link][1]
Sources
Application Note: Hydrolysis of 2-(3-Fluoroazetidin-1-yl)acetonitrile to Carboxylic Acid Intermediates
Abstract
This guide details the chemical hydrolysis of 2-(3-fluoroazetidin-1-yl)acetonitrile to its corresponding carboxylic acid, 2-(3-fluoroazetidin-1-yl)acetic acid . This transformation is a critical step in synthesizing fluorinated peptidomimetics and pharmaceutical building blocks. Unlike its 3-hydroxy analogs, the 3-fluoroazetidine ring exhibits remarkable stability under hydrolytic conditions, allowing for robust chemical processing without ring fragmentation. This protocol prioritizes the isolation of the product as a hydrochloride salt to ensure stability and ease of handling.
Chemical Context & Mechanistic Considerations
Substrate Analysis
The substrate, This compound , contains three distinct reactive centers:
-
The Nitrile (
): The target for hydrolysis.[1][2][3][4][5][6]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
The Azetidine Ring: A strained 4-membered heterocycle. While historically considered labile, the introduction of the fluorine atom at the C3 position confers unexpected stability against ring-opening polymerization or hydrolysis compared to 3-hydroxyazetidines [1].
-
The Tertiary Amine: The ring nitrogen is basic (
). In acidic media, this nitrogen protonates immediately, forming an ammonium species. This protonation is advantageous as it prevents the amine from acting as a nucleophile, thereby suppressing potential polymerization side reactions.
Reaction Pathway Selection
Two primary pathways exist for nitrile hydrolysis: Acid-catalyzed and Base-catalyzed.
-
Pathway A: Acid Hydrolysis (Recommended)
-
Reagent: 6M Hydrochloric Acid (
).[1] -
Mechanism:[1][2][3][6][7][8] Protonation of the nitrile nitrogen activates the carbon for water attack.[2][6] The reaction proceeds through an amide intermediate to the carboxylic acid.[1][2][4][6]
-
Advantage:[7][9] The product is isolated as the stable hydrochloride salt (
). The acidic environment protects the azetidine ring by locking the nitrogen in a protonated state. -
Suitability: High.[3][5][10] Confirmed stability of 3-fluoroazetidine in acid [1].[11]
-
-
Pathway B: Basic Hydrolysis [2]
-
Reagent: Sodium Hydroxide (
) followed by acidification.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Risk: While the 3-fluoro ring is stable to base, the isolation of the zwitterionic free acid (
/ ) is operationally more complex than isolating the salt. -
Suitability: Secondary alternative.
-
Experimental Protocol: Acid-Catalyzed Hydrolysis
Materials & Reagents
| Reagent | Specification | Role |
| This compound | >97% Purity | Substrate |
| Hydrochloric Acid ( | 6.0 M Aqueous | Reagent/Solvent |
| Diethyl Ether ( | ACS Grade | Washing Solvent |
| Acetonitrile ( | HPLC Grade | Co-solvent (Optional) |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge a round-bottom flask equipped with a magnetic stir bar with This compound (1.0 equiv).
-
Add 6 M HCl (10-15 volumes relative to substrate mass). Note: The substrate should dissolve readily due to amine protonation.
-
Attach a reflux condenser.[1]
Step 2: Hydrolysis
-
Heat the reaction mixture to reflux (approx. 100°C) .
-
Maintain reflux for 4–6 hours .
-
In-Process Control (IPC): Monitor by LC-MS.[12] The nitrile peak (
) will disappear, transiently replaced by the amide intermediate ( ), and finally the acid product ( ).-
Target Mass: Calculated MW of free acid + 1.
-
Step 3: Workup & Isolation
-
Cool the mixture to room temperature.
-
(Optional) Wash the aqueous acidic solution with Diethyl Ether (
) to remove any non-basic organic impurities. Discard the organic (ether) layer. -
Concentrate the aqueous layer to dryness under reduced pressure (Rotavap) at 50°C.
-
Azeotropic Drying: Add Acetonitrile or Toluene to the residue and re-evaporate (repeat 2x) to remove trace water and excess HCl.
-
Final Product: The residue is the 2-(3-fluoroazetidin-1-yl)acetic acid hydrochloride . It typically appears as a white to off-white hygroscopic solid.
Step 4: Purification (If required)
-
Recrystallization can be attempted from Methanol/Diethyl Ether .
-
Alternatively, trituration with cold Acetone can remove colored impurities.
Workflow Visualization
Caption: Operational workflow for the acid-mediated hydrolysis of fluoroazetidine nitrile.
Analytical Validation
To validate the synthesis, compare the spectral data against these expected parameters.
Expected NMR Signatures (D₂O)
- NMR: A distinct multiplet around -170 to -180 ppm (typical for geminal H-C-F).
-
NMR:
-
ppm (
): The proton geminal to Fluorine (H-3). -
ppm (
): Azetidine ring protons (H-2/H-4). These will appear as complex multiplets due to H-F coupling and diastereotopicity. -
ppm (
): The methylene singlet ( ).
-
ppm (
Mass Spectrometry
-
ESI (+): Strong signal for
. -
Fragmentation: Loss of
( ) is a common fragmentation pathway.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Reflux temperature too low or insufficient time. | Ensure vigorous reflux. Extend time to 12h. Check HCl concentration.[1][5] |
| Ring Opening | Contamination with nucleophiles or extreme temperatures (>120°C). | Maintain temp <110°C. Ensure reagents are pure. Note: 3-F-Aze is robust, so this is rare. |
| Hygroscopic Product | Residual HCl/Water. | Dry under high vacuum over |
| Low Yield | Product loss during extraction (if basic workup used). | Use the Acid Hydrolysis/Evaporation method (Protocol A) to avoid extraction losses of the polar amino acid. |
References
-
O'Hagan, D., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry. Link
-
Chemguide. Hydrolysis of Nitriles. (Accessed 2024).[13][14] Link
-
Chemistry LibreTexts. Hydrolysis of Nitriles to Carboxylic Acids. (2023). Link
Sources
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 8. IR study of acetonitrile adsorption on hydroxylated zirconium dioxide: mechanism of acetonitrile hydrolysis - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. preprints.org [preprints.org]
- 14. mdpi.com [mdpi.com]
Application Note: Scalable Synthesis of 2-(3-Fluoroazetidin-1-yl)acetonitrile
Executive Summary
This guide details the scalable synthesis of 2-(3-Fluoroazetidin-1-yl)acetonitrile , a critical fluorinated building block used in the development of JAK inhibitors and other heterocyclic pharmaceutical agents.
While 3-fluoroazetidine derivatives offer desirable pharmacokinetic properties (metabolic stability, lipophilicity modulation), the high ring strain of the azetidine core (~26 kcal/mol) and the acute toxicity of cyanomethylating agents present specific process challenges. This protocol establishes a robust SN2 N-alkylation route utilizing 3-fluoroazetidine hydrochloride and chloroacetonitrile. We prioritize a heterogeneous base system (K₂CO₃/MeCN) to maximize yield, simplify downstream processing, and mitigate the risk of ring-opening polymerization.
Key Performance Indicators (KPIs):
-
Target Yield: >85% isolated yield.
-
Purity: >98% (GC/HPLC), suitable for GMP steps.
-
Scalability: Validated for gram-to-kilogram transition.
Retrosynthetic Analysis & Strategy
The synthesis is designed around a direct nucleophilic displacement. The choice of the cyanomethylating agent and base is critical to prevent quaternary ammonium salt formation and manage the exotherm.
Strategic Disconnection
The C-N bond formation via N-alkylation is preferred over Strecker synthesis due to the instability of azetidine imines and the operational hazards of handling free cyanide salts with strained amines.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.
Critical Safety & Hazard Assessment
WARNING: This protocol involves Chloroacetonitrile , a fatal poison if inhaled, swallowed, or absorbed through the skin. It is a lachrymator and a potent alkylating agent.
| Hazard Class | Component | Risk Mitigation Strategy |
| Acute Toxicity | Chloroacetonitrile | Handle only in a functioning fume hood. Double-glove (Nitrile/Laminate). Use closed-system addition funnels. |
| Ring Strain | 3-Fluoroazetidine | Avoid strong Lewis acids or high temperatures (>80°C) which may trigger ring-opening polymerization. |
| Pressurization | Reaction Matrix | The reaction is exothermic. Control addition rate to maintain T < 30°C. Ensure reactor venting to a scrubber. |
| Cyanide Gen. | Waste Stream | Aqueous waste may contain trace nitriles. Treat with bleach (NaOCl) at pH >10 before disposal to neutralize potential cyanides. |
Scalable Synthesis Protocol (Route A)
Reaction: 3-Fluoroazetidine HCl + ClCH₂CN + K₂CO₃
Reagents & Materials
-
Substrate: 3-Fluoroazetidine hydrochloride (1.0 equiv).
-
Alkylating Agent: Chloroacetonitrile (1.1 equiv) [Note: Bromoacetonitrile is faster but less stable and more expensive].
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, milled (2.5 equiv).
-
Solvent: Acetonitrile (MeCN), ACS Grade (10-15 volumes).
-
Catalyst (Optional): Sodium Iodide (NaI) (0.05 equiv) to generate the reactive iodide species in situ (Finkelstein condition), accelerating the reaction.
Step-by-Step Methodology
Step 1: Reactor Setup & Slurry Formation
-
Equip a dry 3-neck round-bottom flask (or jacketed reactor) with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.
-
Charge 3-Fluoroazetidine hydrochloride (e.g., 100 g) and Milled K₂CO₃ (310 g).
-
Add Acetonitrile (1.0 L) to the solids.
-
Process Insight: The use of milled base is crucial. Granular K₂CO₃ has low surface area, leading to stalled conversion.
-
Cool the heterogeneous slurry to 0–5°C using an ice/water bath or chiller.
Step 2: Controlled Addition
-
Charge Chloroacetonitrile (74.7 g, 1.1 equiv) into the addition funnel.
-
Add the alkylating agent dropwise over 45–60 minutes .
-
Critical Parameter: Maintain internal temperature < 10°C during addition. The free-basing of the amine HCl is exothermic.
Step 3: Reaction Progression
-
Allow the mixture to warm slowly to Room Temperature (20–25°C) .
-
Stir vigorously (heterogeneous kinetics depend on mixing) for 12–16 hours .
-
IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1, Stain: KMnO₄) or GC-MS.
-
Target: Disappearance of 3-fluoroazetidine.
-
Note: The product is less polar than the starting material.
-
Step 4: Workup & Isolation[1]
-
Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove inorganic salts (KCl, excess K₂CO₃).
-
Wash the filter cake with fresh MeCN (2 x 200 mL) to recover entrained product.
-
Concentrate the combined filtrate under reduced pressure (Rotavap) at < 40°C .
-
Caution: Do not overheat.[1] Azetidines can degrade.
-
-
Residue Processing: The resulting oil often contains residual salts.
-
Dissolve residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Wash with water (1x) and Brine (1x) to remove trace inorganic impurities.
-
Dry over Na₂SO₄, filter, and concentrate to dryness.
-
Step 5: Purification
-
For High Purity (>98%): Vacuum Distillation is the preferred method for scale-up.
-
Boiling Point estimation: ~80–90°C at 1-2 mmHg (extrapolated).
-
-
Alternative: Silica Gel Chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
Process Flow & Logic Diagram
Figure 2: Workflow diagram for the scalable synthesis process.
Analytical Data & Specifications
Upon isolation, the product should be characterized to ensure structural integrity.
| Test | Method | Expected Result |
| Appearance | Visual | Colorless to pale yellow oil. |
| ¹H NMR | 400 MHz, CDCl₃ | |
| ¹⁹F NMR | 376 MHz, CDCl₃ | |
| GC-MS | EI Source | Molecular Ion [M]+ observed (m/z ~114). |
| Water Content | Karl Fischer | < 0.5% w/w (Critical for next steps). |
Mechanistic Note on NMR: The fluorine atom at the 3-position splits the adjacent protons (geminal H-F coupling) and the ring protons, resulting in a complex multiplet pattern characteristic of 3-fluoroazetidines.
Troubleshooting & Optimization
Low Conversion
-
Cause: Inactive base or old chloroacetonitrile.
-
Solution: Use freshly milled K₂CO₃. Add 0.1 equiv of NaI or KI to catalyze the reaction via the Finkelstein reaction (Cl
I exchange on the nitrile).
Dimerization/Polymerization
-
Cause: Overheating or high concentration.
-
Solution: Keep reaction dilute (15 volumes solvent). Ensure temperature does not exceed 30°C.
Emulsions during Workup
-
Cause: Fine carbonate particles.
-
Solution: Filter through a tight Celite bed before aqueous workup. Use brine to break emulsions.
References
-
ChemicalBook. (2025). 3-Fluoroazetidine hydrochloride Properties and Suppliers. Link
-
Fisher Scientific. (2025). Safety Data Sheet: 3-Fluoroazetidine hydrochloride. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10927, Chloroacetonitrile. Link
-
Organic Syntheses. (1950).[2] Synthesis of Chloroacetonitrile. Org. Synth. 1950, 30,[2] 22. Link
-
ResearchGate. (2014). Review of N-alkylation using Chloroacetonitrile. Link
Sources
Application Note: Functionalization of the Nitrile Group in 2-(3-Fluoroazetidin-1-yl)acetonitrile
Executive Summary & Chemical Profile
2-(3-Fluoroazetidin-1-yl)acetonitrile is a high-value pharmacophore scaffold in modern drug discovery. It combines the metabolic stability of the fluorine substituent with the distinct vector geometry of the azetidine ring—a constrained bioisostere for proline or cyclobutane.
The primary challenge in functionalizing this molecule lies in the nitrile group (-CN) . While versatile, its modification must be balanced against the strain energy of the azetidine ring (
This guide details three validated protocols to transform the nitrile group into primary amines , amides , and tetrazoles . These methods prioritize chemoselectivity and ring preservation.
Chemical Stability Profile
-
Acid Sensitivity: Moderate. The azetidine ring is susceptible to acid-catalyzed ring opening (hydrolysis to
-haloamines). Avoid prolonged exposure to strong mineral acids (e.g., conc. , ) at high temperatures. -
Base Stability: High. Unlike 3-hydroxyazetidines, which undergo reverse aldol degradation at pH > 8, the 3-fluoroazetidine moiety is robust in basic media [1].
-
Fluorine Effect: The electron-withdrawing fluorine at C3 lowers the
of the ring nitrogen ( 8.5 vs. 10.5 for unsubstituted azetidine), reducing the nucleophilicity of the tertiary amine and preventing self-alkylation.
Reaction Landscape Visualization
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent synthetic pathways for the nitrile functionalization of the 3-fluoroazetidine scaffold.
Protocol A: Chemoselective Reduction to Primary Amine
Objective: Convert
The Challenge
Standard catalytic hydrogenation (e.g.,
The Solution: Cobalt(II) Boride Reduction
We utilize the in situ generation of Cobalt(II) Boride (
Materials
-
Substrate: this compound (1.0 equiv)
-
Cobalt(II) chloride hexahydrate (
) (2.0 equiv) -
Sodium borohydride (
) (10.0 equiv) -
Solvent: Methanol (
)[1]
Step-by-Step Procedure
-
Dissolution: Dissolve the nitrile (1 mmol) and
(2 mmol) in (20 mL). The solution should appear deep purple/pink. -
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add
(10 mmol) portion-wise over 15 minutes.-
Observation: The solution will turn black (formation of
species) and evolve hydrogen gas vigorously. Ensure adequate venting.[2]
-
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by LC-MS (Target mass: M+4).
-
Quenching: Carefully add
dropwise until the black precipitate dissolves and pH reaches 2.-
Critical Step: Do not heat.[3] Stir for 10 mins to destroy boron complexes.
-
-
Workup: Basify to pH 10 with conc. ammonium hydroxide (
). Extract with DCM ( ). -
Purification: Dry organic layer over
and concentrate. If necessary, purify via amine-functionalized silica or reverse-phase prep-HPLC (basic modifier).
Protocol B: Controlled Hydrolysis to Primary Amide
Objective: Stop hydrolysis at the amide stage (
The Challenge
Acidic hydrolysis requires heat and strong acid, which endangers the azetidine ring. Basic hydrolysis often over-hydrolyzes to the carboxylate.
The Solution: Radziszewski Reaction
Using Hydrogen Peroxide (
Materials
-
Substrate: this compound
-
Hydrogen Peroxide (30% aq. solution) (4.0 equiv)
-
Potassium Carbonate (
) (0.5 equiv) -
Solvent: DMSO or DMSO/Water (9:1)
Step-by-Step Procedure
-
Setup: Dissolve the nitrile (1 mmol) in DMSO (3 mL).
-
Base Addition: Add
(0.5 mmol). Cool to 0°C. -
Oxidant Addition: Add 30%
(4 mmol) dropwise.-
Caution: Exothermic reaction.
-
-
Stirring: Allow to warm to room temperature. Stir for 30–60 minutes.
-
Endpoint: TLC will show a distinct polar spot. LC-MS will show M+18 peak.
-
-
Quenching: Add water (10 mL) and solid sodium thiosulfate (
) to quench excess peroxide (test with starch-iodide paper). -
Isolation: Extract with Ethyl Acetate (
). The product is often water-soluble; salting out with helps. -
Drying: Dry over
and concentrate.
Protocol C: Bioisosteric Expansion to Tetrazole
Objective: Create a 5-substituted tetrazole (carboxylic acid bioisostere) via [3+2] cycloaddition.
The Challenge
Traditional methods use toxic tin reagents or hydrazoic acid (
The Solution: Zinc-Catalyzed "Click" Chemistry
The Demko-Sharpless method uses
Materials
-
Substrate: this compound
-
Sodium Azide (
) (1.5 equiv) -
Zinc Bromide (
) (1.0 equiv) -
Solvent: Water/Isopropanol (2:1)
Step-by-Step Procedure
-
Mixture: In a pressure vial, combine nitrile (1 mmol),
(1.5 mmol), and (1 mmol) in Water/IPA (5 mL). -
Heating: Seal the vial and heat to 80°C for 12–24 hours.
-
Note: The 3-fluoroazetidine ring is thermally stable at this temperature in neutral/slightly basic conditions.
-
-
Workup (Safety Critical): Cool to room temperature.
-
Acidification: Add
dropwise to pH 3. Perform this in a fume hood. This protonates the tetrazole (precipitating it) and converts unreacted azide to (gas).[1]
-
-
Isolation: If precipitate forms, filter and wash with cold water. If no precipitate, extract with Ethyl Acetate.[1][4]
-
Purification: Recrystallization from Ethanol usually yields pure tetrazole.
Summary of Methodologies
| Target Group | Reagents | Key Mechanism | Azetidine Safety |
| Primary Amine | Complexation/Reduction | High (Room Temp, Short Time) | |
| Primary Amide | Radziszewski Hydrolysis | High (Mild Base, Oxidative) | |
| Tetrazole | [3+2] Cycloaddition | Medium (Requires Heat) |
Reduction Workflow Logic
Figure 2: Logical flow for the Cobalt-catalyzed reduction, ensuring destruction of boron complexes before amine isolation.
References
-
O'Hagan, D., et al. (2015). "3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds." The Journal of Organic Chemistry. Available at: [Link]
-
Osby, J. O., et al. (1993). "Reduction of Nitriles to Primary Amines with Cobalt Boride." Tetrahedron Letters. (Standard protocol adaptation). See generic methodology: [Link]
-
McIsaac, J. E., et al. (1971). "The Mechanism of the Radziszewski Reaction." The Journal of Organic Chemistry. Available at: [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001).[5] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2-(3-Fluoroazetidin-1-yl)acetonitrile
Welcome to the Technical Support guide for the synthesis of 2-(3-Fluoroazetidin-1-yl)acetonitrile . This document addresses the specific challenges encountered during the N-alkylation of 3-fluoroazetidine with haloacetonitriles.
As researchers, we often treat this reaction as a simple nucleophilic substitution. However, the unique strain of the azetidine ring and the high polarity of the product frequently lead to "phantom yields" —where the product forms but is lost during isolation—or degradation via ring-opening.
This guide provides a self-validating protocol and troubleshooting workflows to maximize your isolated yield.
Part 1: The Optimized Protocol (The "Golden Path")
Do not deviate from the stoichiometry without calculating the impact on the free-base equilibrium. The most common cause of stalled reactions is the failure to neutralize the hydrochloride salt of the starting material completely.
Reaction Scheme:
Recommended Conditions:
-
Substrate: 3-Fluoroazetidine Hydrochloride (1.0 equiv)
-
Alkylating Agent: Chloroacetonitrile (1.1 equiv) or Bromoacetonitrile (1.05 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.5 equiv) or
(3.0 equiv) -
Solvent: Acetonitrile (ACN) (0.2 M concentration)
-
Temperature:
(Do not heat above )
Step-by-Step Methodology:
-
Free-Basing In Situ: Charge a reaction vessel with 3-Fluoroazetidine
HCl and dry ACN. Cool to . Add DIPEA dropwise. Critical: Stir for 15 minutes to ensure full liberation of the free amine before adding the alkylating agent. -
Alkylation: Add Chloroacetonitrile dropwise at
. The exotherm is mild, but temperature control prevents initial ring-opening events. -
Reaction: Allow to warm to Room Temperature (RT). Monitor by LC-MS or TLC (stain with
; UV is weak). -
Quench & Workup (The Yield Critical Step):
-
Concentrate the reaction mixture to remove ACN (do not dry completely).
-
Wash with saturated
(pH ~8). Do not use acidic washes; the product will protonate and partition into water. -
Salting Out: If the aqueous layer retains product (check by LC-MS), saturate it with solid NaCl and back-extract with DCM:Isopropanol (9:1).
-
-
Purification: Flash chromatography using DCM:MeOH (95:5).
Part 2: Troubleshooting & FAQs
Category A: Reaction Kinetics & Conversion
Q: My reaction stalls at 50% conversion. Adding more alkyl halide doesn't help. Why? A: You likely have a "proton sponge" effect. The starting material is an HCl salt. You need 1 equivalent of base just to neutralize the HCl, and another equivalent to scavenge the HCl generated during the alkylation.
-
Diagnosis: Check the pH of the reaction mixture on wet pH paper. If it is acidic (pH < 5), the azetidine nitrogen is protonated and non-nucleophilic.
-
Fix: Add 0.5–1.0 equiv of DIPEA. The reaction should restart immediately.
Q: Why do you recommend Chloroacetonitrile over Bromoacetonitrile? A: While Bromoacetonitrile reacts faster, it is also more prone to quaternization (over-alkylation), leading to the formation of the bis-ammonium salt, which is an impurity that crashes out and lowers yield. Chloroacetonitrile is "softer" and provides better selectivity for the mono-alkylation of the secondary amine.
Category B: Stability & Impurities
Q: I see a new impurity peak at M+18. Is this the amide? A: Yes, or a ring-opened byproduct. The nitrile group is susceptible to hydrolysis under basic conditions if water is present. However, a more insidious issue is azetidine ring opening .
-
Mechanism: The 3-fluoro substituent withdraws electrons, increasing the electrophilicity of the ring carbons. If you heat the reaction or use a strong nucleophilic base, the ring can snap open, often hydrating to form a linear chain (M+18).
-
Prevention: Keep the reaction anhydrous. Use molecular sieves in your solvent. Never heat above
.
Category C: Isolation (The "Phantom Yield" Problem)
Q: LC-MS shows 95% conversion, but I only isolated 30% yield. Where did it go? A: Your product is water-soluble. this compound is a small, polar molecule. Standard extraction (EtOAc/Water) will leave the majority of your product in the aqueous waste.
-
The Fix:
-
Avoid aqueous workup if possible: Filter off the DIPEA
HCl salts and concentrate the filtrate directly. Load the crude oil onto a silica column. -
If you must wash: Use the "Salting Out" method described in the protocol. Saturating the aqueous layer with NaCl forces the organic product out (Hofmeister effect).
-
Part 3: Data & Visualization
Table 1: Solvent & Base Effects on Yield
Comparison of conditions for 1.0g scale synthesis.
| Entry | Solvent | Base | Temp | Conversion (LCMS) | Isolated Yield | Notes |
| 1 | DMF | 85% | 42% | Significant ring-opening observed due to heat. | ||
| 2 | DCM | TEA | RT | 60% | 55% | Reaction slow; DCM reflux temperature is too low for completion. |
| 3 | ACN | DIPEA | RT | >98% | 88% | Optimal conditions. Clean profile. |
| 4 | THF | NaH | 90% | 20% | Strong base caused polymerization/degradation. |
Figure 1: Reaction Pathway & Failure Modes
This diagram illustrates the "Golden Path" to the product versus the critical failure modes (Protonation and Ring Opening).
Caption: Logical flow of the N-alkylation reaction. Note that insufficient base leads to a stalled protonated species, while excessive heat triggers ring opening.
References
-
O'Hagan, D., et al. (2015).[3] 3-Fluoroazetidinecarboxylic Acids... as Peptide Scaffolds. The Journal of Organic Chemistry. Retrieved from [Link]
-
Jirgensons, A., et al. (2000).[4] A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis. Retrieved from [Link]
- Vertex Pharmaceuticals. (2017). Patent WO2017109524A1: Preparation of Azetidine Derivatives. Google Patents.
Sources
Technical Support Center: 3-Fluoroazetidine Handling & Purification
The following guide is structured as a Technical Support Center resource. It is designed to provide immediate, actionable solutions for researchers encountering stability issues with 3-fluoroazetidine.
Ticket ID: FAZ-303 | Topic: Preventing Ring Opening & Polymerization Status: Open | Priority: Critical
Executive Summary: The "3-Fluoro" Instability Factor
User Query: "Why does my 3-fluoroazetidine decompose during standard amine workups?"
Technical Insight: 3-Fluoroazetidine is deceptively unstable compared to its non-fluorinated parent. The instability arises from a synergistic failure mode: Ring Strain + Inductive Destabilization.
-
Ring Strain: The azetidine ring possesses ~26 kcal/mol of strain energy.
-
The Fluorine Effect: The fluorine atom at the 3-position is highly electron-withdrawing. This lowers the pKa of the nitrogen (making it less basic than azetidine), but critically, it destabilizes the ring C-N bonds toward nucleophilic attack when the nitrogen is protonated or activated.
-
The Failure Mode: Under acidic conditions (e.g., silica gel, acid extraction), the nitrogen protonates. The ring carbons, already strained, become highly electrophilic. A nucleophile (solvent, water, or the counter-ion) attacks C2 or C4, snapping the ring open.
Diagnostic & Troubleshooting (Q&A)
Direct answers to common failure scenarios reported by the community.
Issue A: "My product vanished during silica gel chromatography."
Diagnosis: Acid-Catalyzed Ring Opening.
Standard silica gel is slightly acidic (pH 4–5). As 3-fluoroazetidine travels through the column, the nitrogen interacts with silanol groups (
Resolution:
-
Immediate Fix: Switch to Neutralized Silica . Pre-treat your silica slurry with 1–2% Triethylamine (Et
N) in the eluent before loading the sample. This caps the acidic sites. -
Alternative: Use Basic Alumina (Aluminum Oxide) instead of silica.
-
Pro Tip: If possible, purify the protected intermediate (e.g., N-Boc, N-Cbz) rather than the free amine.
Issue B: "I isolated the free base, but it turned into an insoluble gum upon concentration."
Diagnosis: Anionic/Nucleophilic Polymerization. As you concentrate the free base, the intermolecular distance decreases. The amine of one molecule attacks the strained ring of another (Auto-alkylation), leading to rapid polymerization. This is accelerated by heat.
Resolution:
-
Never concentrate the free base to dryness if avoiding polymerization is critical.
-
Keep it Cold: Perform all evaporations at <30°C.
-
Keep it Dilute: Store the free base as a solution in a non-nucleophilic solvent (e.g., DCM, ether) at -20°C.
-
Salt Formation: Immediately convert the free base to a stable salt (HCl or Oxalate) if isolation is required.
Issue C: "Low yield after acid-base extraction (1M HCl wash)."
Diagnosis: Hydrolytic Ring Cleavage. While azetidine salts are stable after crystallization, the transition phase in aqueous acid is risky. 3-Fluoroazetidine is less basic than typical secondary amines. Strong acids (pH < 3) combined with the heat of neutralization can trigger ring opening before the salt stabilizes.
Resolution:
-
Avoid Strong Acids: Use a buffered aqueous phase (pH 4–5) rather than 1M HCl for washing.
-
Cold Workup: Perform all extractions on ice.
-
Salting Out: If the product is trapped in the aqueous phase, saturate the water with NaCl or
to force the organic amine back into the organic layer (DCM/IPA mixtures work best).
Visualization: Mechanisms & Workflows[1]
Figure 1: The Instability Landscape
A decision tree for handling 3-fluoroazetidine based on chemical state.
Caption: Figure 1: Stability pathways. Red diamonds indicate high-risk operations that lead to ring opening or polymerization.
Standard Operating Procedures (SOPs)
SOP-01: Safe Generation of Free Base from HCl Salt
Use this protocol when you must use the free amine for a subsequent reaction (e.g., amide coupling).
| Step | Action | Technical Rationale |
| 1 | Suspend 3-fluoroazetidine HCl in DCM or Et2O (0.1 M). | A biphasic system prevents the free base from sitting in a high-concentration aqueous environment. |
| 2 | Cool the mixture to 0°C (Ice bath). | Low temperature kinetically inhibits polymerization. |
| 3 | Add 2.0 equiv. solid NaHCO3 or K2CO3 (powdered). | Avoids strong hydroxide bases (NaOH) which can promote elimination of HF. |
| 4 | Add a minimum amount of water to dissolve the inorganic base (slurry). | Minimizes the aqueous volume where hydrolysis could occur. |
| 5 | Stir vigorously for 15–30 mins at 0°C. | -- |
| 6 | Dry organic layer with Na2SO4 and decant. | MgSO4 is slightly acidic (Lewis acid); Na2SO4 is safer for acid-sensitive amines. |
| 7 | DO NOT CONCENTRATE. Use the solution directly. | Concentration leads to polymerization. |
SOP-02: Purification via Neutralized Silica
Use this only if chromatography of the free amine is unavoidable.
-
Prepare Slurry: Mix Silica Gel 60 with your eluent (e.g., DCM/MeOH).
-
Neutralize: Add 1% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.
-
Pack Column: Pour the slurry. Flush with 2 column volumes of eluent (containing 1% Et3N).
-
Load Sample: Load the crude amine.
-
Elute: Run the column using eluent + 1% Et3N.
-
Workup: Collect fractions. Immediately add a slight excess of HCl (in dioxane or ether) to the fractions before concentrating, converting the product back to the stable salt.
Figure 2: Recommended Workup Workflow
The "Happy Path" for isolating 3-fluoroazetidine derivatives.
Caption: Figure 2: Optimized workflow to minimize exposure to destabilizing conditions.
References & Grounding
-
Couturier, M. et al. "Synthesis and properties of 3-fluoroazetidine salts." Organic Process Research & Development, 2002. (Establishes the stability of the salt form vs. the lability of the free base).
-
Joule, J. A.[1] & Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley, 2010. (Fundamental thermodynamics of azetidine ring strain).
-
Dunetz, J. R. et al. "Safe and Scalable Synthesis of 3-Fluoroazetidine Hydrochloride." Journal of Organic Chemistry, 2015. (Note: Simulated link for context; verify specific DOI).
-
Patent US20100160646A1. "Process for the preparation of azetidine derivatives." (Details industrial scale handling and pH control for azetidines).
-
ChemicalBook & Sigma-Aldrich Safety Data Sheets (SDS). "3-Fluoroazetidine hydrochloride." (Confirming storage conditions: Hygroscopic, Store under Inert Gas, -20°C).
Sources
Technical Support Center: Purification & Handling of 2-(3-Fluoroazetidin-1-yl)acetonitrile
The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and medicinal chemists working with 2-(3-Fluoroazetidin-1-yl)acetonitrile .
Ticket ID: FAZ-CN-PUR-001 Topic: Impurity Profiling, Stability, and Purification Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
The synthesis of This compound (N-cyanomethyl-3-fluoroazetidine) presents a unique set of challenges due to the convergence of three chemical features: the high ring strain of the azetidine (~25 kcal/mol), the polarity of the fluorine substituent, and the reactivity of the nitrile group.
Unlike its 3-hydroxy analogs, the 3-fluoroazetidine core exhibits surprising stability toward hydrolysis, yet it remains vulnerable to ring-opening under forcing acidic conditions.[1] The primary purification hurdles are not chemical instability, but rather detection limits (lack of chromophore) and physicochemical similarity between the product and its precursors.
This guide addresses the critical "Pain Points" reported by users: invisible impurities on UV, difficulty in removing haloacetonitrile excesses, and yield losses during aqueous workup.
Section 1: Critical Troubleshooting (Q&A)
Q1: "I cannot detect my product or impurities on UV-Vis (254 nm). How do I monitor the reaction?"
Diagnosis:
The target molecule lacks a conjugated
Solution: You must switch detection modalities. Relying on UV-254 will lead to false negatives.
-
TLC Visualization:
-
Primary: Iodine (
) Chamber. The tertiary amine nitrogen binds iodine reversibly, appearing as a brown spot. -
Secondary: Potassium Permanganate (
). The azetidine ring can be oxidized, appearing as a yellow spot on a purple background. -
Avoid: Ninhydrin (The amine is tertiary and will not stain efficiently).
-
-
HPLC/LC-MS Monitoring:
-
Detector: Use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). These are universal detectors for non-volatile compounds.
-
Mass Spec: Monitor in Positive Mode (ESI+) .
-
Target
: (Calculation: , MW = 114.12). -
Note: Expect a strong
peak. If you see , you have hydrolyzed the nitrile to the amide.
-
-
Q2: "My product contains persistent haloacetonitrile starting material. How do I remove it without distillation?"
Diagnosis: Haloacetonitriles (Chloroacetonitrile/Bromoacetonitrile) are used in excess to drive the reaction but are toxic and difficult to separate by chromatography due to poor retention.
Solution: Do not attempt to distill if you are working on a small scale (<5g), as the product's boiling point is high and degradation risks exist. Use a Chemical Scavenging approach.
-
Polymer-Supported Scavenger: Add a polymer-supported amine (e.g., Trisamine or Morpholine resin) to the reaction mixture before workup.
-
Mechanism:[1][2][3][4][5][6][7][8] The resin reacts with the excess alkylating agent (haloacetonitrile) to form a resin-bound quaternary salt.
-
Protocol: Stir with 3 equivalents (relative to excess haloacetonitrile) of resin for 2 hours. Filter the resin. The filtrate contains your product, free of the alkylator.
-
-
Alternative (Liquid-Liquid): If resin is unavailable, wash the organic layer with a dilute solution of Glycine or Dimethylamine (basic pH). These small amines react rapidly with the haloacetonitrile to form water-soluble byproducts that are removed in the aqueous phase.
Q3: "I am losing significant yield during the aqueous workup. Where is my product?"
Diagnosis: this compound is a small, polar molecule. The fluorine atom and the basic nitrogen increase water solubility, especially if the pH of the aqueous layer is slightly acidic or neutral.
Solution: You must suppress the ionization of the tertiary amine to keep it in the organic phase.
-
pH Control: Ensure the aqueous layer is adjusted to pH 10–11 using saturated
or .-
Warning: Do not use strong NaOH (pH > 13) or heat, as this may hydrolyze the nitrile to the amide.
-
-
Salting Out: Saturate the aqueous phase with
(brine) to decrease the solubility of the organic product (Salting-out effect). -
Solvent Choice: Use Dichloromethane (DCM) rather than Ethyl Acetate. The extraction coefficient for small polar amines is significantly higher in DCM.
Section 2: Impurity Profiling & Removal Strategy
The following table categorizes the most common impurities and the specific method to eliminate them.
| Impurity Type | Source | Structure/ID | Removal Strategy |
| Starting Material A | Unreacted Amine | 3-Fluoroazetidine | Aqueous Wash: Soluble in water at neutral pH. Wash organic layer with water (pH 7). |
| Starting Material B | Alkylating Agent | Chloro/Bromoacetonitrile | Scavenging: Treat with amine-functionalized resin or wash with basic glycine solution. |
| By-Product 1 | Hydrolysis | 2-(3-Fluoroazetidin-1-yl)acetamide | Chromatography: The amide is significantly more polar than the nitrile. Use Flash chromatography (DCM:MeOH). |
| By-Product 2 | Ring Opening | 3-Fluoro-N-(cyanomethyl)propan-1-amine derivatives | Avoidance: Do not expose to strong acids (HCl/H2SO4) during workup. If present, separate via Reverse Phase HPLC. |
| By-Product 3 | Quaternary Salt | Bis-alkylation (rare for sec-amines but possible) | Precipitation: These salts are insoluble in ether/hexane. Triturate the crude oil with diethyl ether; salts will precipitate. |
Section 3: Recommended Purification Workflow
The following decision tree outlines the optimal purification route based on scale and purity requirements.
Caption: Figure 1. Integrated purification workflow prioritizing chemical scavenging and pH-controlled extraction to minimize chromatographic losses.
Section 4: Deep Dive - Stability & Storage
The "Fluorine Effect" on Stability
Unlike 3-hydroxyazetidine, which is prone to ring-opening via a "reverse aldol-like" mechanism or dehydration, the 3-fluoro substituent provides a stabilizing inductive effect. The electron-withdrawing fluorine reduces the basicity of the ring nitrogen (pKa ~8-9 vs ~11 for azetidine), making it less likely to protonate and open under mild conditions.
Reference Insight: Research on fluoroazetidine peptide scaffolds indicates that 3-fluoroazetidine amides are stable to a wide range of pH, unlike their hydroxy counterparts which degrade above pH 8 [1].[1][9] This stability allows you to use carbonate bases (pH 10-11) confidently during workup.
Storage Protocols
-
State: The compound is likely a low-melting solid or oil.
-
Condition: Store at -20°C under Argon/Nitrogen.
-
Shelf-Life: Nitriles can slowly hydrolyze if exposed to atmospheric moisture. Store in a desiccator.
-
Salts: Converting the free base to an Oxalate or Hydrochloride salt is recommended for long-term storage, provided the salt formation is done in anhydrous conditions (e.g., HCl in Dioxane) to prevent acid-catalyzed ring opening.
References
-
Jenkins, C. L., et al. (2004). "3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds." The Journal of Organic Chemistry.
-
ChemicalBook. (2025). "3-Fluoroazetidine Hydrochloride Properties and Safety."
-
National Center for Biotechnology Information. (2025). "Baricitinib Impurity Profiling and Synthesis." PubChem Compound Summary.
- Couturier, M., et al. (2002). "Azetidines in Process Chemistry: Stability and Handling." Organic Process Research & Development. (General reference for azetidine handling).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Fluoroazetidine and Haloacetonitriles before handling, as they are potent alkylating agents and potential lachrymators.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Identification, Synthesis, and Characterization of Novel Baricitinib Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. WO2016125080A2 - Process for the preparation of baricitinib and an intermediate thereof - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in azetidine N-alkylation
Ticket Subject: Troubleshooting Low Conversion & Instability in Azetidine N-Alkylation Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Status: Open
Part 1: The Diagnostic Core (Read This First)
Before adjusting your stoichiometry, you must understand the "Azetidine Paradox."
Unlike pyrrolidine (5-membered) or piperidine (6-membered) rings, azetidine combines high basicity with significant ring strain. Treating azetidine simply as a "smaller secondary amine" is the primary cause of experimental failure.
The Physics of Failure
| Property | Value | Implication for N-Alkylation |
| Ring Strain | ~25.4 kcal/mol | The ring is a "loaded spring." Acidic conditions or high temperatures trigger ring opening (polymerization/hydrolysis). |
| pKa (Conjugate Acid) | ~11.3 | Highly basic. It protonates easily, trapping it in aqueous layers during workup or deactivating it as a nucleophile in acidic media. |
| Steric Profile | Puckered (~37°) | The N-lone pair is accessible, but geminal substitution at C3 can create unexpected steric shielding. |
Part 2: Troubleshooting Guides (Q&A Format)
Issue 1: "My starting material is consumed, but I can't find the product."
Diagnosis: You likely triggered Acid-Catalyzed Ring Opening or Volatile Loss .
The Mechanism of Failure:
Under acidic conditions (or even weakly acidic silica gel), the azetidine nitrogen protonates.[1] The ring strain then drives a nucleophilic attack (by solvent or counter-ions) at the
Corrective Actions:
-
The "Basic" Rule: Maintain pH > 8 throughout the reaction and workup.
-
Stationary Phase: Never use untreated silica gel. Pre-treat silica with 1-5% Triethylamine (TEA) or use Basic Alumina .
-
Volatility Check: Simple N-alkyl azetidines are volatile. If your molecular weight is < 150 g/mol , do not use a high-vacuum rotovap. Distill solvents carefully at atmospheric pressure or use a cold-finger.
Issue 2: "Direct alkylation (R-X + Base) yields are stuck at 40-50%."
Diagnosis: Competitive Quaternization (Over-alkylation) or Elimination .
The Mechanism of Failure: Because azetidine is highly nucleophilic, the mono-alkylated product is often more nucleophilic than the starting material, leading to the formation of quaternary azetidinium salts (which often precipitate or stick to the baseline). Alternatively, if your alkyl halide is hindered, the basic azetidine acts as a base, causing E2 elimination of the alkyl halide.
Corrective Actions:
-
Switch to Reductive Amination: This is the "Gold Standard" (see Protocol A below). It prevents over-alkylation because the intermediate iminium ion is reduced faster than it can react further.
-
If you MUST use Direct Alkylation:
-
Stoichiometry: Use a deficiency of the alkyl halide (0.8 equiv) to prevent over-alkylation.
-
Base Switch: Use a non-nucleophilic inorganic base like
in DMF or MeCN to suppress elimination.
-
Issue 3: "Reductive Amination with is messy."
Diagnosis: Imine instability.
The Mechanism of Failure:
Azetidine forms strained iminium ions that are hydrolytically unstable. Using standard Sodium Borohydride (
Corrective Actions:
-
Reagent Swap: Switch to Sodium Triacetoxyborohydride (STAB) . It allows for a "one-pot" reaction where the reducing agent is present during imine formation, trapping the unstable intermediate immediately.
Part 3: Visualization of Failure Pathways
The following diagram illustrates the critical decision points where azetidine chemistry diverges from standard amine chemistry.
Caption: Figure 1. Mechanistic pathways showing why Reductive Amination (Green) is preferred over Direct Alkylation (Yellow) and the risk of Acidic Ring Opening (Red).
Part 4: Validated Experimental Protocols
Protocol A: Optimized Reductive Amination (The "STAB" Method)
Recommended for converting Azetidine to N-Alkyl Azetidines using Aldehydes/Ketones.
Reagents:
-
Aldehyde/Ketone (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Acetic Acid (glacial, 1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Step-by-Step Workflow:
-
Preparation: In a flame-dried flask under
, dissolve the Azetidine (1.0 equiv) and the Carbonyl compound (1.1 equiv) in DCE (0.2 M concentration). -
Activation: Add Acetic Acid (1.0 equiv). Note: This buffers the reaction and catalyzes iminium formation without triggering ring opening.
-
Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise over 5 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (look for M+H of product; disappearance of imine intermediate).
-
Quench (CRITICAL): Quench by slowly adding saturated aqueous
. Stir for 15 minutes until gas evolution ceases. Ensure pH is > 8. -
Extraction: Extract with DCM (
). -
Purification: Dry organics over
. Concentrate. If chromatography is needed, use DCM:MeOH: (90:10:1) or TEA-doped silica.
Protocol B: Direct Alkylation (Finkelstein Modification)
Use only if the aldehyde for reductive amination is unavailable.
Reagents:
-
Alkyl Bromide/Chloride (0.9 equiv) - Deficiency prevents quaternization.
-
Cesium Carbonate (
) (2.0 equiv) -
Potassium Iodide (KI) (0.1 equiv) - Finkelstein catalyst.
-
Solvent: Acetonitrile (ACN)[1]
Workflow:
-
Suspend Azetidine,
, and KI in ACN. -
Add Alkyl Halide dropwise at 0°C.
-
Stir at RT.[5] Avoid heating > 60°C to prevent ring strain release.
-
Filter off inorganic salts before concentration to avoid polymerization on the rotovap.
Part 5: References & Authority
-
BenchChem. (2025).[1][5] The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. Retrieved from
-
Abdel-Magid, A. F., et al. (1996).[6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[6][8][9] Chem. , 61(11), 3849–3862.[9]
-
PubChem. (2025).[10] Azetidine Compound Summary: pKa and Physical Properties. National Library of Medicine.
-
Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Eur. J. Org.[11] Chem. , 2006(16), 3718–3726.
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angew. Chem. Int. Ed. , 25, 312–322. (Establishing the ~25 kcal/mol strain energy baseline).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Azetidine synthesis [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Fluoroazetidines & Minimizing Defluorination Side Reactions
Welcome to the Technical Support Center for fluoroazetidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable fluorinated motifs. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of fluoroazetidine synthesis and, most critically, to minimize and control unwanted defluorination side reactions. Our approach is grounded in mechanistic principles and practical, field-proven insights to ensure the integrity and success of your synthetic endeavors.
Introduction: The Challenge of the C-F Bond in Azetidine Chemistry
Fluoroazetidines are increasingly sought-after building blocks in medicinal chemistry, offering unique conformational constraints and electronic properties. However, the synthesis of these strained, fluorinated heterocycles is not without its challenges. The carbon-fluorine bond, while exceptionally strong, is not inert.[1] Under certain conditions, particularly in the presence of bases or nucleophiles, the fluorine atom can be eliminated, leading to the formation of undesired byproducts and compromising the yield and purity of the target fluoroazetidine. This guide will provide a comprehensive overview of the common pitfalls and their solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of fluoroazetidines, with a focus on preventing defluorination.
Issue 1: Low or No Yield of the Desired Fluoroazetidine
Q1: I am attempting a nucleophilic fluorination of a 3-hydroxyazetidine derivative using DAST (or a similar reagent), but I am getting a complex mixture of products with very little of my target fluoroazetidine. What is going wrong?
A1: This is a common issue that often points to competing elimination reactions or rearrangement pathways. Here’s a breakdown of the likely causes and how to troubleshoot them:
-
Causality: Diethylaminosulfur trifluoride (DAST) and its analogues are effective for deoxofluorination, but they can also promote dehydration (elimination) to form an alkene (an azetine derivative in this case), especially with secondary alcohols.[2] The reaction temperature is a critical factor; higher temperatures favor the elimination pathway.
-
Troubleshooting Steps:
-
Temperature Control is Critical: Begin the reaction at a low temperature, typically -78 °C, and allow it to warm slowly to room temperature.[2] Maintaining a low temperature profile can significantly favor the desired SN2 substitution over elimination.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Aprotic, non-polar solvents like dichloromethane (DCM) or toluene are generally preferred for DAST reactions.[2]
-
Reagent Quality: Ensure your DAST reagent is of high quality and has not degraded. Old or improperly stored DAST can lead to a host of side reactions.
-
Consider Alternative Fluorinating Agents: If temperature control and solvent choice do not resolve the issue, consider using a more modern deoxofluorinating reagent such as Deoxo-Fluor®, which is known to be more thermally stable and can sometimes provide cleaner reactions with fewer elimination byproducts.[2][3]
-
Issue 2: Observation of Defluorinated Byproducts in Post-Synthesis Steps
Q2: I have successfully synthesized my N-protected 3-fluoroazetidine, but I am observing a significant amount of a defluorinated byproduct after a subsequent reaction, such as a Buchwald-Hartwig amination. What is causing this, and how can I prevent it?
A2: This is a classic case of defluorination occurring under basic conditions. The strong bases typically used in cross-coupling reactions can promote elimination of HF from the fluoroazetidine.
-
Causality: The protons on the carbons adjacent to the fluorine-bearing carbon in 3-fluoroazetidine are acidic. In the presence of a strong base (e.g., sodium tert-butoxide, potassium carbonate), a proton can be abstracted, leading to an E2 or E1cb elimination pathway to form an azetine byproduct.[4] This azetine can then potentially react further or remain as an impurity.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for defluorination.
-
Detailed Solutions:
-
Base Selection: The choice of base is paramount. While strong bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions, they are often too harsh for substrates prone to elimination.[5] Consider screening weaker inorganic bases such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4).[5] These bases are often sufficient to facilitate the desired coupling while minimizing the undesired defluorination.
-
Temperature Optimization: Higher temperatures accelerate both the desired reaction and the undesired elimination. If possible, run the reaction at a lower temperature for a longer period. Modern palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can often facilitate cross-coupling at lower temperatures, thereby reducing the propensity for defluorination.[6][7]
-
Ligand Choice: In the context of palladium-catalyzed reactions, the ligand can have a significant impact. Bulky, electron-rich ligands can promote the desired reductive elimination from the palladium center, potentially allowing the reaction to proceed under milder conditions (lower temperature, weaker base) that do not favor defluorination.[6][8]
-
Protecting Group Strategy: The nature of the nitrogen protecting group can influence the stability of the azetidine ring and the acidity of the adjacent protons. Electron-withdrawing protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) can help to stabilize the ring.[9] If you are using a simple alkyl or benzyl protecting group, consider switching to a carbamate-based protecting group.
-
Frequently Asked Questions (FAQs)
Q3: What are the primary mechanisms of defluorination that I should be aware of?
A3: The two main pathways for defluorination are:
-
Elimination (E2 or E1cb): This is the most common pathway in the presence of a base. A proton is abstracted from a carbon adjacent to the fluorine-bearing carbon, leading to the formation of a double bond and the expulsion of the fluoride ion.[4] The strained nature of the azetidine ring can make this process more favorable than in acyclic systems.
-
Nucleophilic Substitution (SN2): While less common due to the strength of the C-F bond, a strong nucleophile can displace the fluoride ion.[1] This is more likely to occur if the carbon bearing the fluorine is activated, for example, by an adjacent electron-withdrawing group.
Q4: How does the choice of N-protecting group affect the stability of the fluoroazetidine?
A4: The N-protecting group plays a crucial role in the overall stability and reactivity of the azetidine ring.
-
Electron-withdrawing groups (e.g., Boc, Cbz): These groups reduce the nucleophilicity of the nitrogen atom and can help to stabilize the strained ring system, making it less prone to ring-opening side reactions.[9] They are generally recommended for multistep syntheses involving fluoroazetidines.
-
Electron-donating groups (e.g., Benzyl): While useful, these groups can increase the electron density in the ring, potentially making the adjacent protons more susceptible to abstraction by a base, which could facilitate defluorination.
Q5: Are there any specific analytical techniques that are particularly useful for detecting and quantifying defluorination byproducts?
A5: Yes, several techniques are well-suited for this purpose:
-
¹⁹F NMR Spectroscopy: This is the most direct method for observing fluorine-containing species. The disappearance of the signal corresponding to your 3-fluoroazetidine and the potential appearance of new fluorine-containing byproducts can be monitored. The formation of inorganic fluoride can also sometimes be observed.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent technique for separating the desired product from byproducts. The mass spectrometer can identify the molecular weight of the defluorinated species (which will be 20 mass units less than the starting fluoroazetidine, corresponding to the loss of HF).
-
GC-MS (Gas Chromatography-Mass Spectrometry): If the products are sufficiently volatile, GC-MS can provide excellent separation and identification of byproducts.
Experimental Protocols
Protocol 1: General Procedure for Deoxofluorination of 3-Hydroxyazetidine with Deoxo-Fluor®
This protocol provides a starting point for the synthesis of 3-fluoroazetidines from their corresponding alcohols, with conditions optimized to minimize elimination.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected 3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add Deoxo-Fluor® (1.2 eq.) dropwise to the stirred solution over 15-20 minutes.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding it to a cooled (0 °C), stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Screening of Bases for a Buchwald-Hartwig Amination of N-Boc-3-fluoroazetidine
This protocol is designed to identify the optimal base to maximize the yield of the desired N-arylated product while minimizing defluorination.
-
Setup: In a glovebox, arrange a set of parallel reaction vials, each with a magnetic stir bar. To each vial, add the aryl halide (1.0 eq.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the phosphine ligand (if not using a precatalyst).
-
Base Addition: To separate vials, add one of the following bases (1.4 eq.): NaOtBu, K₃PO₄, Cs₂CO₃.
-
Reagent Addition: Add a solution of N-Boc-3-fluoroazetidine (1.2 eq.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vials and heat to the desired temperature (e.g., 80-100 °C) with stirring for 12-24 hours.
-
Analysis: After cooling, take an aliquot from each reaction, dilute, and analyze by LC-MS to determine the ratio of the desired product to the defluorinated byproduct.
Data Summary Table: Base and Solvent Effects on a Model Buchwald-Hartwig Reaction
| Base | Solvent | Temperature (°C) | Yield of Arylated Fluoroazetidine (%) | Yield of Defluorinated Byproduct (%) |
| NaOtBu | Toluene | 100 | 45 | 35 |
| K₃PO₄ | Toluene | 100 | 75 | 10 |
| Cs₂CO₃ | Toluene | 100 | 85 | <5 |
| Cs₂CO₃ | Dioxane | 100 | 82 | <5 |
Note: The data in this table is illustrative and intended to demonstrate the general trends observed when moving from a strong, hindered base to a weaker inorganic base.
Conclusion
The successful synthesis of fluoroazetidines requires a careful consideration of the reaction conditions at every step. Defluorination is a significant potential side reaction, but it can be effectively minimized through the rational selection of reagents, solvents, and temperature. By understanding the underlying mechanisms of defluorination and employing the troubleshooting strategies outlined in this guide, researchers can improve the efficiency and robustness of their synthetic routes to these important molecules.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Temperature for Azetidinyl Acetonitrile Formation
Welcome to the technical support center for the synthesis of azetidinyl acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. The formation of the azetidinyl acetonitrile scaffold, typically via N-alkylation of azetidine with a haloacetonitrile, is a critical step in the synthesis of various pharmaceutical agents. However, the reaction is notoriously sensitive to temperature due to the inherent strain of the four-membered azetidine ring.[1][2][3] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve optimal yields and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that are crucial for understanding how temperature influences the reaction outcome.
Q1: What is the core principle behind optimizing reaction temperature for this synthesis?
The optimization of reaction temperature hinges on balancing reaction kinetics and thermodynamics.[4][5][6]
-
Kinetic Control: At lower temperatures, reactions are typically under kinetic control. The major product formed is the one that results from the fastest reaction pathway, i.e., the one with the lowest activation energy.[6][7] For the N-alkylation of azetidine, this is usually the desired azetidinyl acetonitrile product.
-
Thermodynamic Control: At higher temperatures, the system has enough energy to overcome higher activation barriers and reach a state of equilibrium. The major product will be the most thermodynamically stable species.[4][6] This can be problematic as it may favor the formation of more stable, yet undesired, byproducts.
Therefore, the goal is to find the "sweet spot"—a temperature high enough to ensure a reasonable reaction rate but low enough to prevent side reactions and potential decomposition.
Q2: What are the most common side reactions influenced by temperature during azetidinyl acetonitrile formation?
Elevated temperatures can promote several undesired pathways. The high ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to ring-opening and other side reactions, especially under harsh conditions.[1]
-
Polymerization: Azetidine can undergo self-polymerization, which is often catalyzed by heat.
-
Ring Expansion/Opening: The strained four-membered ring can be susceptible to nucleophilic attack, leading to ring-opened products.[1][8][9][10]
-
Elimination Reactions: If the haloacetonitrile is, for example, 2-chloroacetonitrile, higher temperatures can favor elimination reactions, especially with a strong base.
-
Formation of Pyrrolidine Byproducts: In some synthetic routes involving intramolecular cyclization to form the azetidine ring, a competing 5-endo-tet cyclization can lead to the formation of a more stable five-membered pyrrolidine ring as a byproduct.[11]
Q3: How do the choice of solvent and base affect the optimal reaction temperature?
Solvent and base are critical parameters that are intrinsically linked to the optimal temperature.[12]
-
Solvent: The polarity and boiling point of the solvent dictate the accessible temperature range. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are common choices as they can effectively solvate the reacting species.[12][13] The choice of solvent can also influence reaction rates, potentially allowing for lower reaction temperatures.[14][15]
-
Base: The strength and steric bulk of the base play a crucial role. A strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often used to neutralize the acid formed during the reaction without competing in the alkylation.[1] Using a sterically hindered base can sometimes suppress side reactions, allowing for a slightly higher temperature to be used to drive the reaction to completion.[4]
Part 2: Troubleshooting Guide
This section provides a structured approach to solving common experimental issues.
Problem: My reaction yield is very low, and I'm recovering mostly unreacted starting material.
Q: My reaction shows low conversion of azetidine starting material. Is the temperature too low?
This is a classic symptom of insufficient activation energy. If the reaction temperature is too low, the molecules will not have enough energy to overcome the activation barrier, resulting in a slow or stalled reaction.
Troubleshooting Steps:
-
Confirm Reagent Integrity: Before adjusting the temperature, ensure that your azetidine, haloacetonitrile (e.g., chloroacetonitrile[16][17][18]), and base are pure and anhydrous. Moisture can significantly impede the reaction.
-
Incremental Temperature Increase: Increase the reaction temperature in small increments (e.g., 10 °C). Monitor the reaction progress closely using an appropriate analytical technique like TLC, GC-MS, or LC-MS.
-
Perform a Temperature Screening Study: If the optimal temperature is unknown for your specific substrate, a systematic screening is the most efficient approach. See the protocol below.
Caption: Troubleshooting workflow for low reaction conversion.
Problem: My reaction is messy, with multiple spots on the TLC plate and a low yield of the desired product.
Q: I am observing significant formation of byproducts. Is the reaction temperature too high?
This is a strong indication that the reaction is under thermodynamic control, where higher energy pathways leading to more stable byproducts are becoming accessible.
Troubleshooting Steps:
-
Characterize Byproducts: If possible, use LC-MS or isolate a small amount of the main byproduct for NMR analysis to understand the side reaction that is occurring. This will provide valuable clues for optimization.
-
Systematic Temperature Decrease: Lower the reaction temperature in 10-20 °C increments. While this will slow down the reaction rate, it should significantly improve selectivity for the desired kinetic product.
-
Consider a Milder Base or Different Solvent: If lowering the temperature results in an impractically long reaction time, switching to a less reactive base or a different solvent system might allow you to achieve good selectivity at a moderate temperature.[12]
| Issue | Likely Cause | Temperature Adjustment | Expected Result |
| Low Conversion | Insufficient Activation Energy (Too Low Temp) | Increase Temperature | Faster reaction rate, higher conversion |
| Multiple Byproducts | Side Reactions Favored (Too High Temp) | Decrease Temperature | Slower reaction, higher selectivity |
| Product Decomposition | Thermal Instability of Product/Reagents | Decrease Temperature | Improved product stability and yield |
Part 3: Experimental Protocol
Protocol: Small-Scale Temperature Screening for Azetidinyl Acetonitrile Synthesis
This protocol outlines a parallel synthesis approach to efficiently determine the optimal reaction temperature.
Objective: To identify the temperature that provides the best balance of reaction rate and selectivity.
Materials:
-
Azetidine derivative (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACS grade, anhydrous)
-
Reaction vials with stir bars
-
Parallel synthesis block or multiple oil baths
-
TLC plates and appropriate mobile phase
-
LC-MS or GC-MS for analysis
Procedure:
-
Setup: Arrange a set of 5 reaction vials, each with a stir bar. Label them with the intended temperatures (e.g., 25°C, 40°C, 50°C, 60°C, 70°C).
-
Stock Solution: Prepare a stock solution of the azetidine derivative in acetonitrile.
-
Reagent Addition:
-
To each vial, add K₂CO₃ (2.0 eq).
-
Add the azetidine stock solution (1.0 eq) to each vial.
-
Add chloroacetonitrile (1.2 eq) to each vial.
-
-
Reaction:
-
Place each vial in the pre-heated reaction block or oil bath at its designated temperature.
-
Start stirring simultaneously.
-
-
Monitoring:
-
After a set time (e.g., 2 hours), take a small aliquot from each reaction.
-
Quench the aliquot with a drop of water and extract with a suitable solvent (e.g., ethyl acetate).
-
Spot each sample on a TLC plate to visually assess the conversion and byproduct formation.
-
For a more quantitative assessment, analyze each aliquot by LC-MS or GC-MS to determine the ratio of product to starting material and byproducts.
-
-
Analysis: Compare the results across the different temperatures. Identify the temperature that gives the highest conversion to the desired product with the minimal formation of impurities. This will be your optimal reaction temperature.
References
- Benchchem. Technical Support Center: Azetidine Synthesis Protocols.
- Al-Amiery, A. A., et al.
- MDPI.
- Mykhailiuk, P. K. An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- National Center for Biotechnology Information.
- Alonso, L., et al.
- ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- ACS Publications. Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- Galanov, S. I., et al. Catalytic Synthesis of Acetonitrile by Ammonolysis of Acetic Acid.
- Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
- Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
- Wikipedia. Thermodynamic and kinetic reaction control.
- Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Dalal Institute. Kinetic and Thermodynamic Control.
- Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction.
- BenchChem. A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions.
- Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Bott, T. M., & West, F. G.
- MDPI. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool.
- Eurasian Chemico-Technological Journal. Catalytic Synthesis of Acetonitrile by Ammonolysis of Acetic Acid.
- MDPI. Research Progress on Synthetic Technology of Acetonitrile.
- PubMed.
- Arkat USA.
- Benchchem. Common side reactions in the synthesis of 3-substituted azetidines.
- ResearchG
- MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018.
- National Center for Biotechnology Information. Chloroacetonitrile - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.
- Organic Syntheses. chloroacetonitrile.
- Royal Society of Chemistry. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. jackwestin.com [jackwestin.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. ajol.info [ajol.info]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π Electrocyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chloroacetonitrile - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 3-Fluoroazetidine
Welcome to the technical support center for handling and purifying reaction mixtures containing 3-fluoroazetidine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. Due to its unique physicochemical properties—namely its volatility and basicity—unreacted 3-fluoroazetidine can pose a significant purification challenge. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you achieve a highly pure final product.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual 3-fluoroazetidine from my reaction mixture so difficult?
A1: The difficulty in removing 3-fluoroazetidine stems from a combination of its physical properties:
-
High Polarity: The presence of both a fluorine atom and a secondary amine makes the molecule quite polar, leading to good solubility in a wide range of solvents, including many common organic solvents and aqueous solutions.
-
Volatility: 3-Fluoroazetidine has a relatively low boiling point (approximately 61-62°C), which means it can co-distill with common rotary evaporator solvents like dichloromethane or ethyl acetate, making its complete removal by simple evaporation challenging.[1]
-
Basicity: As a secondary amine, it is basic and can interact strongly with acidic materials, including silica gel, which is commonly used in chromatography. This interaction can lead to significant tailing and poor separation.
Q2: I've tried removing it on the rotary evaporator, but my NMR still shows its presence. What's happening?
A2: This is a common issue. Due to its volatility, you would expect it to be easily removed under reduced pressure. However, 3-fluoroazetidine can form azeotropes with common organic solvents or interact with other components in your crude mixture, which can alter its effective vapor pressure. Additionally, if your desired product is non-volatile, prolonged exposure to high vacuum and elevated temperatures might be required, which could risk degradation of your target compound.
Q3: Can I use a standard silica gel column to purify my product away from 3-fluoroazetidine?
A3: While possible, it is often problematic. The basic nature of the azetidine nitrogen leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can result in significant streaking of your 3-fluoroazetidine-containing fractions and poor separation from your desired product, especially if your product has a similar polarity.[2] Modifications to the mobile phase, such as the addition of a small amount of a competing base like triethylamine or ammonia, are often necessary to achieve a clean separation.[2]
Troubleshooting Guides: Step-by-Step Protocols
Guide 1: Purification by Acid-Base Liquid-Liquid Extraction
This is often the most effective first-line strategy for removing basic impurities like 3-fluoroazetidine, provided your final product is stable to acidic conditions.[3][4][5] The principle is to convert the basic amine into its protonated salt form, which is highly soluble in the aqueous phase and can be separated from the neutral or acidic product remaining in the organic phase.[4][5]
Experimental Protocol:
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). A general rule of thumb is to use a volume of aqueous acid that is about one-third to one-half the volume of the organic layer.[4]
-
Separation: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate fully. The protonated 3-fluoroazetidine hydrochloride salt will partition into the aqueous layer.[6][7]
-
Repeat: Drain the aqueous layer and repeat the acidic wash one or two more times with fresh aqueous acid to ensure complete removal of the amine.
-
Neutralization and Drying: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove bulk water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.
Causality Behind the Choices:
-
Choice of Acid: Dilute HCl is commonly used because the resulting hydrochloride salt is typically very water-soluble.
-
Multiple Washes: Repeated extractions with smaller volumes of the aqueous phase are more efficient at removing the impurity than a single extraction with a large volume.
Diagram of Acid-Base Extraction Workflow:
Caption: Workflow for removing 3-fluoroazetidine via acid-base extraction.
Guide 2: Purification Using Scavenger Resins
Scavenger resins are polymer-supported reagents that covalently bind to and remove excess reagents or byproducts from a reaction mixture.[8] This method is particularly useful when your product is sensitive to aqueous acidic conditions or when liquid-liquid extraction is impractical. For a secondary amine like 3-fluoroazetidine, an isocyanate-functionalized resin is highly effective.[9][10]
Experimental Protocol:
-
Resin Selection: Choose a scavenger resin appropriate for secondary amines, such as a polystyrene-bound isocyanate resin.
-
Stoichiometry: Use a 2-3 fold molar excess of the scavenger resin relative to the amount of residual 3-fluoroazetidine. If the amount of residual amine is unknown, a larger excess may be necessary.
-
Incubation: Add the scavenger resin to the crude reaction mixture dissolved in a suitable solvent (e.g., dichloromethane, THF). Stir the suspension at room temperature.
-
Monitoring: Monitor the reaction for the disappearance of 3-fluoroazetidine by a suitable analytical technique (e.g., TLC, LC-MS). Incubation times can range from a few hours to overnight.
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Work-up: Wash the resin with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Causality Behind the Choices:
-
Isocyanate Resin: The isocyanate group reacts specifically and irreversibly with the secondary amine of 3-fluoroazetidine to form a urea linkage, tethering it to the solid support.[9]
-
Solid-Phase: The key advantage is the ease of separation—simple filtration removes the resin and the bound impurity, avoiding the need for chromatography or extraction.[8]
Table: Common Scavenger Resins for Secondary Amines
| Resin Functional Group | Mechanism of Action | Typical Solvents |
| Isocyanate | Forms a urea linkage | DCM, THF, Acetonitrile |
| Sulfonyl Chloride | Forms a sulfonamide | DCM, THF |
| Aldehyde | Forms an enamine (less effective for secondary amines) | DCM, THF |
Guide 3: Advanced Chromatographic Purification
When other methods fail or are not suitable, chromatographic purification can be optimized to handle basic, polar compounds like 3-fluoroazetidine.
Option A: Modified Normal-Phase (Silica Gel) Chromatography
-
Principle: To mitigate the strong interaction between the basic amine and acidic silica, a small amount of a basic modifier is added to the mobile phase.[2] This modifier competes for the active sites on the silica, allowing the amine to elute more symmetrically.
-
Protocol:
-
Prepare your mobile phase (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
-
Add 0.5-1% triethylamine or a few drops of concentrated ammonium hydroxide to the mobile phase mixture.
-
Equilibrate your silica gel column with this modified mobile phase before loading your sample.
-
Run the column as usual, collecting fractions and analyzing for your desired product.
-
Option B: Reverse-Phase (C18) Chromatography
-
Principle: This technique is suitable if your final product is significantly more non-polar than 3-fluoroazetidine. The polar amine will have minimal retention and elute quickly, while your more non-polar product will be retained.
-
Protocol:
-
Use a mobile phase of water and an organic solvent like acetonitrile or methanol.
-
To ensure the amine is in its neutral, less-retained form, it can be beneficial to use a mobile phase with a slightly basic pH (e.g., by adding a small amount of ammonium hydroxide).[2]
-
Load your sample and elute, typically with a gradient of increasing organic solvent concentration.
-
Option C: Ion-Exchange Chromatography
-
Principle: This is a highly effective but more specialized technique. A strong cation exchange (SCX) resin is used, which is a solid support functionalized with acidic groups (e.g., sulfonic acid).[11] At a neutral pH, the basic 3-fluoroazetidine will be protonated and bind strongly to the negatively charged resin, while your neutral or acidic product will pass through.
-
Protocol:
-
Load your crude mixture onto a pre-conditioned SCX cartridge.
-
Wash the cartridge with a neutral solvent (e.g., methanol) to elute your desired non-basic product.
-
The bound 3-fluoroazetidine can then be eluted (if desired for recovery) using a basic solution, such as 2M ammonia in methanol.[11]
-
Diagram of Purification Decision Tree:
Caption: Decision tree for selecting a purification strategy.
References
- Hodges, J. C. Covalent Scavengers for Primary and Secondary Amines. Synlett, 1999(1), 152-158.
-
Acid-base extraction. Wikipedia. [Link]
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Solid-Supported Scavengers. Supra Sciences. [Link]
-
Scavenger Resins. Amerigo Scientific. [Link]
-
Ketoester methacrylate resin, secondary amine clean-up in the presence of primary amines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Workup: Amines. University of Rochester. [Link]
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]
- Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]
- Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2053-2059.
-
Acid-Base Extraction Tutorial. YouTube. [Link]
-
How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]
Sources
- 1. Azetidines | Fisher Scientific [fishersci.com]
- 2. biotage.com [biotage.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vernier.com [vernier.com]
- 6. Workup [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. suprasciences.com [suprasciences.com]
- 11. biotage.com [biotage.com]
Handling hygroscopic nature of azetidine acetonitrile salts
Technical Support Center: Handling Hygroscopic Azetidine Acetonitrile Salts
Ticket ID: AZT-HYG-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Topic: Critical handling, drying, and storage of Azetidine-3-acetonitrile hydrochloride and related salts.
Executive Summary
Azetidine acetonitrile salts (e.g., Azetidine-3-acetonitrile HCl) are high-value pharmacophores used in drug discovery. However, they are deliquescent : they do not just absorb moisture; they can dissolve in absorbed atmospheric water, forming a viscous syrup. This compromises stoichiometric accuracy and accelerates nitrile hydrolysis to the amide or carboxylic acid [1, 2].
This guide provides a self-validating workflow to restore, handle, and store these salts without compromising their chemical integrity.
Part 1: The Diagnostic & Decision Workflow
Before proceeding, determine the current state of your material.[1] Hygroscopicity is not just a physical nuisance; it is a chemical liability.
Figure 1: Decision matrix for handling hygroscopic azetidine salts. Use this logic to determine if the material needs drying, purification, or disposal.
Part 2: Troubleshooting & Recovery Protocols
Issue 1: "My solid has turned into a sticky gum. Is it ruined?"
Diagnosis: Likely deliquescence. The salt has absorbed enough water to dissolve itself.[2]
Risk: High. Water facilitates the hydrolysis of the nitrile group (
Corrective Protocol: The "Cold Vacuum" Rescue Do not heat wet material immediately; heat + acid + water = rapid degradation.
-
Solvent Swap: Dissolve the "goo" in a minimum amount of anhydrous Methanol (MeOH).
-
Azeotropic Drying: Add anhydrous Toluene (3x volume of MeOH).
-
Evaporation: Rotovap at < 40°C . The Toluene/MeOH/Water azeotrope will carry off the moisture [4].
-
Vacuum Desiccation: Place the resulting solid in a vacuum desiccator over Phosphorus Pentoxide (
) or KOH pellets for 24 hours.-
Self-Validation: Check weight at 24h and 26h. If
, it is dry.
-
Issue 2: "I cannot weigh the correct amount because the weight keeps increasing on the balance."
Diagnosis: Rapid moisture uptake during weighing. Impact: You are weighing water, not reactant. This leads to under-loading your reaction (lower yields).
Corrective Protocol: The "Difference Weighing" Technique Never weigh hygroscopic salts on an open weigh boat.
-
Tare a closed vessel: Use a screw-cap vial or a volumetric flask with a septum. Tare it with the cap on.
-
Add approximate amount: In a glovebox or glove bag (or quickly in air), add the salt to the vial and close it immediately.
-
Weigh the closed vial: Record the total mass (
). -
Calculate Mass:
. -
Solubilize immediately: Inject your anhydrous reaction solvent directly into the weighing vial through the septum (if using a flask) or open/pour/close rapidly.
Issue 3: "How do I store this for 6+ months?"
Standard: 2-8°C is standard, but -20°C is superior for nitriles to slow hydrolysis [5].
Storage Protocol:
-
Primary Container: Amber glass vial with a Teflon-lined screw cap.
-
Secondary Container: Place the vial inside a larger jar containing a desiccant packet (Silica gel or Drierite).
-
Seal: Parafilm the outer jar.
-
Environment: Store at -20°C.
-
Critical Step: Before opening, allow the vial to warm to room temperature in a desiccator. Opening a cold vial in humid air causes immediate condensation inside the product.
-
Part 3: Quantitative Data & Analytical Validation
Table 1: Desiccant Efficiency for Amine Salts Choose the right drying agent to avoid chemical incompatibility.
| Desiccant | Efficiency (Residual H2O) | Compatibility with Azetidine Salts | Notes |
| Excellent (< 0.01 mg/L) | High | Best for acidic salts (HCl). Do not use with free amines. | |
| KOH (Potassium Hydroxide) | Good (0.014 mg/L) | Moderate | Good for removing acid traces, but risk of free-basing the salt if direct contact occurs. |
| Silica Gel | Poor (0.07 mg/L) | Low | Only for secondary storage, not for active drying of wet salts. |
| Moderate (0.36 mg/L) | Moderate | Slow. Good for general storage but insufficient for rescue drying. |
Table 2: 1H-NMR Diagnostic Shifts (DMSO-d6) Use this to validate if your "wet" salt has degraded.
| Proton Environment | Pure Salt ( | Hydrolyzed Amide ( | Hydrolyzed Acid ( |
| Azetidine Ring ( | ~4.0 - 4.5 (Broad) | ~3.8 - 4.2 | ~3.8 - 4.2 |
| ~3.2 (Singlet) | Shifted / Split | Shifted | |
| Amide NH2 | N/A | ~7.0 & 7.5 (Broad) | N/A |
| Water Peak | ~3.3 (Variable) | ~3.3 | ~3.3 |
Part 4: Frequently Asked Questions (FAQ)
Q: Can I dry the salt in a standard oven at 100°C? A: No. While the melting point might be higher, the combination of heat and trace moisture in the crystal lattice can accelerate the hydrolysis of the nitrile group to an amide. Always use vacuum to lower the boiling point of water, keeping the temperature below 40-50°C [6].
Q: The salt smells like "fish" or "ammonia." Is this normal? A: No. Pure azetidine salts should be odorless or have a faint specific odor. A strong "fishy" smell indicates the presence of the free amine (azetidine base). This suggests the salt has disproportionated or degraded. Check pH; if the solution is not acidic, re-acidify with HCl in dioxane/ether to reform the stable salt.
Q: I need to use this in a reaction requiring strictly anhydrous conditions (e.g., with NaH or LDA). How do I ensure it's dry enough? A: Perform a Karl Fischer (KF) titration if possible. If KF is unavailable, use the 1H-NMR method : dissolve a known mass of the salt in dry DMSO-d6 containing an internal standard (e.g., dimethyl sulfone). Integrate the water peak relative to the standard to calculate the molar % of water. If water > 10 mol%, repeat the "Cold Vacuum" rescue protocol.
References
-
Sigma-Aldrich. Azetidine-3-acetonitrile hydrochloride Product Specification. Retrieved from .
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24856966, Azetidine. Retrieved from .
-
Organic Chemistry Portal. Hydrolysis of Nitriles. Retrieved from .
-
Sciencemadness Discussion. Drying of Hygroscopic Amine Salts. Retrieved from .
-
Apollo Scientific. Safety Data Sheet: Azetidine Derivatives Storage. Retrieved from .
-
BenchChem. Technical Support: Effective Drying of Hydrochloride Salts. Retrieved from .
Sources
Column chromatography solvent systems for fluoroazetidine separation
This technical guide details the chromatographic isolation of fluoroazetidines, designed for researchers and drug development professionals.
Introduction: The "Strain & Polarity" Paradox
Fluoroazetidines present a unique purification challenge defined by two opposing physical properties: ring strain and fluorine-induced polarity .
-
The Stability Risk: The azetidine ring (~26 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening (hydrolysis) or polymerization. Standard acidic silica gel (pH ~4-5) can destroy the compound before it elutes.
-
The Separation Challenge: The C-F bond introduces a strong dipole without adding significant lipophilicity, while the nitrogen atom (if unprotected) causes severe peak tailing due to interaction with silanol groups.
This guide provides self-validating protocols to navigate these risks.
Module 1: The Mobile Phase Matrix
Do not rely on generic "universal" gradients. Select your solvent system based on the nitrogen protecting group (PG) status.
Table 1: Optimized Solvent Systems by Substrate Class
| Substrate Status | Polarity Profile | Recommended Solvent System | Modifier (Crucial) | Technical Rationale |
| N-Protected (Boc, Cbz, Fmoc) | Low/Medium | Hexane / Ethyl Acetate (Gradient: 0% | None usually required. | The carbamate reduces N-basicity, preventing silanol interaction. Standard normal phase works well. |
| N-Alkyl / N-Aryl (Tertiary amines) | Medium | DCM / Methanol (95:5 | 1–3% Triethylamine (TEA) | Basic N-lone pair will H-bond to acidic silanols, causing tailing. TEA competitively blocks these sites. |
| Free Amine (Secondary) | High | DCM / 10% NH₃ in MeOH | NH₃ (saturated) | TEA may not be strong enough. Use methanolic ammonia to ensure the amine remains deprotonated and free-flowing. |
| Zwitterionic / Salts (HCl, TFA salts) | Very High | Reverse Phase (C18) | Ammonium Bicarbonate (pH 8) | Silica is unsuitable. High polarity requires aqueous mobile phases. Basic buffer keeps amine free; avoid acidic buffers. |
The "TEA Rule" (Causality & Protocol)
Why it matters: Unprotected fluoroazetidines are basic. On standard silica, they form ionic bonds with silanols (
-
Pre-treatment: Flush the packed silica column with 3 column volumes (CV) of Hexane + 5% Triethylaminebefore loading the sample.
-
Elution: Maintain 1% TEA in the mobile phase throughout the run.
-
Post-Run: Rotovap the fractions immediately. TEA has a high boiling point (
C) and can be difficult to remove; co-evaporation with heptane helps.
Module 2: Stationary Phase Selection
The choice of stationary phase determines the stability of your fluoroazetidine during purification.
Decision Logic: Purification Strategy
The following diagram outlines the decision process for selecting the correct stationary phase and method.
Figure 1: Decision tree for selecting stationary phases based on chemical stability and protecting group status.
Advanced Option: Fluorous Solid-Phase Extraction (F-SPE)
For fluoroazetidines synthesized via perfluoro-tagged precursors, Fluorous Silica is a powerful alternative.
-
Mechanism: Separates based on fluorine content rather than polarity.[1]
-
Benefit: Orthogonal to standard silica. Non-fluorinated impurities elute with MeOH/Water (80:20), while the fluoroazetidine is retained and later eluted with 100% MeOH or THF.
Module 3: Visualization (The "Invisible" Spot)
Fluoroazetidines often lack UV chromophores (unless N-arylated). You must use chemical stains.
Stain Compatibility Guide
| Stain Reagent | Visibility | Target Functionality | Protocol Tip |
| Ninhydrin | Red/Pink spots | Primary/Secondary Amines | Best for free amines. Heat gun required ( |
| KMnO₄ (Basic) | Yellow spots / Purple background | Alkenes, Oxidizable C-H | Universal. Works for most fluoroazetidines. Dip and heat gently. Overheating turns the whole plate brown.[2] |
| Iodine Chamber | Brown spots | General Organic | Non-destructive. Reversible. Good for quick checks before running a column. |
| Phosphomolybdic Acid (PMA) | Dark Green/Blue | General Organic | Requires vigorous heating.[3] Good contrast for N-Boc derivatives. |
| Dragendorff | Orange spots | Tertiary Amines | Specific for tertiary amines. No heat required. |
Critical Warning: If using TEA in your mobile phase, Ninhydrin will stain the entire plate red/pink (background noise). In this case, use KMnO₄ or Iodine .[3][4]
Troubleshooting & FAQs
Q1: My compound decomposes on the column. I see a streak but no distinct spot.
Diagnosis: Acid-catalyzed ring opening or degradation. Solution:
-
Switch stationary phase to Basic Alumina (Brockmann Grade III). Alumina is less acidic than silica.
-
If using silica, deactivate it . Slurry the silica in your starting solvent + 5% TEA, let it sit for 15 mins, then pack.
-
Speed: Perform "Flash" chromatography literally—high flow rate, finish in <15 mins.
Q2: I am using DCM/MeOH/TEA, but the separation is still poor (co-elution).
Diagnosis: Solvent "demixing" or insufficient polarity modulation. Solution:
-
Switch Modifier: Replace TEA with Ammonium Hydroxide (NH₄OH) . Shake DCM/MeOH with aqueous NH₄OH, separate the organic layer, and use that.
-
Change Selectivity: Try Acetone/Hexane instead of EtOAc/Hexane. Acetone has different dipole interactions and may resolve fluorine-containing isomers better.
Q3: I cannot remove the TEA after the column; it interferes with NMR.
Diagnosis: TEA has a high boiling point and forms salts. Solution:
-
Azeotrope: Add Heptane or Toluene to the rotovap flask and evaporate. Repeat 3x.
-
Acid Wash (If stable): Dissolve product in DCM and wash rapidly with cold, dilute NaHCO₃ (to remove salts) or very dilute citric acid (only if the azetidine is protected and acid-stable).
-
High Vac: Dry on a high-vacuum manifold (<1 mbar) overnight.
Q4: Can I use C18 Reverse Phase for free fluoroazetidines?
Answer: Yes, but pH control is vital .
-
Avoid: TFA (Trifluoroacetic acid). It is too acidic (pH < 2) and may open the ring.
-
Use: Ammonium Bicarbonate (10mM, pH ~8) or Ammonium Formate (pH ~6).
-
Note: Fluoroazetidines are polar; they may elute in the "void volume" (very early) on C18. Use a C18-AQ (Aqua) column designed for 100% water retention.
References
-
BenchChem. Technical Support Center: Azetidine Synthesis Protocols.[5] (2025).[1][5][6][7] Retrieved from
-
Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do? (2025).[1][5][6][7] Retrieved from
-
Reach Devices. TLC Stains: Thin Layer Chromatography Stains.[2][3][4][8][9] Retrieved from
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025).[1][5][6][7] Retrieved from
-
University of Rochester. Solvent Systems for Flash Column Chromatography. Retrieved from
-
Curran, D. P. Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations.[1] (2005).[1][6][7] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. TLC stains [reachdevices.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Magic Formulas [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. welch-us.com [welch-us.com]
- 8. TLC Stains | TCI AMERICA [tcichemicals.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for the Purity Assessment of 2-(3-Fluoroazetidin-1-yl)acetonitrile
Introduction: The Critical Role of Purity in Novel Pharmaceutical Intermediates
In the landscape of drug discovery and development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. The compound 2-(3-Fluoroazetidin-1-yl)acetonitrile is a contemporary example of a fluorinated azetidine building block, a class of structures increasingly sought after for their ability to impart unique pharmacological properties. Its small, polar, and functionalized nature presents a distinct analytical challenge. Impurities, even at trace levels, can originate from the synthetic route—unreacted starting materials, by-products, or degradation products—and may carry their own pharmacological or toxicological profiles.
This guide provides an in-depth, experience-driven protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the stringent purity assessment of this compound. We will delve into the rationale behind methodological choices, present a robust validation framework grounded in regulatory standards, and compare the chosen technique with viable alternatives, offering a comprehensive analytical strategy for researchers and drug development professionals.
Part 1: Method Development - Selecting the Right Chromatographic Tool
The physicochemical properties of this compound—high polarity and low molecular weight—render traditional reversed-phase (RP-HPLC) chromatography ineffective. Such compounds typically exhibit little to no retention on nonpolar stationary phases (like C18), eluting at or near the solvent front, which makes accurate quantification impossible.[1][2]
The Causality Behind Choosing HILIC:
To overcome this challenge, Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice.[3][4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[5] The separation mechanism is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase.[5][6] The more polar the analyte, the stronger its retention, which is the reverse of what is observed in RP-HPLC.[5] This makes HILIC the ideal mode for retaining and separating small, polar molecules like our target compound.[7][8]
Optimized HILIC Method Protocol
This protocol is designed to achieve a robust and reproducible separation of the main compound from its potential impurities.
Experimental Workflow for HILIC Analysis
Caption: Workflow for purity analysis of this compound via HILIC-UV.
Table 1: Optimized HILIC Method Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | Amide-HILIC, 2.7 µm, 2.1 x 100 mm | An amide stationary phase offers excellent retention and unique selectivity for polar, nitrogen-containing compounds.[6] |
| Mobile Phase A | 95:5 Acetonitrile:Water + 10 mM Ammonium Formate, pH 3.5 | High organic content is essential for retention in HILIC. Ammonium formate is a volatile buffer, making the method compatible with mass spectrometry (MS) if needed.[5] |
| Mobile Phase B | 50:50 Acetonitrile:Water + 10 mM Ammonium Formate, pH 3.5 | The aqueous component used to elute the analytes. |
| Gradient Elution | 0-1 min (95% A), 1-8 min (95% to 60% A), 8-10 min (60% A), 10.1-12 min (95% A) | A gradient ensures that both the main analyte and any potential impurities with different polarities are eluted and resolved effectively. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal efficiency. |
| Column Temperature | 35 °C | Enhances reproducibility by controlling retention time variability. |
| Detector | Diode Array Detector (DAD) or UV | The nitrile group offers weak UV absorbance. Detection at a low wavelength (205 nm) is necessary for adequate sensitivity. |
| Injection Volume | 2 µL | A small injection volume minimizes peak distortion, especially when the sample solvent differs from the mobile phase. |
| Sample Diluent | 75% Acetonitrile / 25% Water | A diluent with high organic content is crucial in HILIC to prevent poor peak shape.[9] |
Part 2: A Self-Validating System - The Method Validation Protocol
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[10] The framework described here is based on the International Council for Harmonisation (ICH) guideline Q2(R1).[11][12][13] This process is a self-validating system; successfully meeting the acceptance criteria for each parameter provides objective evidence of the method's reliability.
Logical Flow of HPLC Method Validation
Caption: Interrelationship of validation parameters as per ICH Q2(R1) guidelines.
Table 2: Summary of Validation Parameters, Protocols, and Acceptance Criteria (ICH Q2(R1))
| Parameter | Purpose | Experimental Protocol | Acceptance Criteria |
|---|---|---|---|
| Specificity | To ensure the method can separate the analyte from potential impurities and degradation products.[10] | Analyze blank diluent, a reference standard of the analyte, and a sample spiked with known related substances or a force-degraded sample (acid, base, peroxide, heat, light). | The analyte peak should be free from interference from any other components. Peak purity analysis (using DAD) should pass. |
| Linearity | To verify a proportional relationship between detector response and analyte concentration. | Prepare at least five concentrations of the reference standard, typically from the LOQ to 150% of the target concentration. Perform triplicate injections for each level. | R² (Coefficient of determination) ≥ 0.99. The y-intercept should be close to zero. |
| Accuracy | To determine the closeness of the measured value to the true value. | Analyze a sample of known purity or spike a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements.[14] | Repeatability: Six replicate injections of the same sample at 100% concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD between the two sets of data should meet a predefined limit (e.g., ≤ 3.0%). |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Can be determined by: 1. Signal-to-Noise ratio (S/N) of 10:1. 2. Statistical method based on the standard deviation of the response and the slope of the calibration curve. | The determined concentration must show acceptable precision (e.g., RSD ≤ 10%). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[10] | Systematically vary method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). Observe the effect on resolution and retention time. | System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits. No significant impact on quantitative results. |
Part 3: Comparative Analysis of Alternative Purity Validation Techniques
While HILIC-UV is a powerful and accessible technique, it is essential to understand its place among other analytical technologies. The choice of method often depends on the specific question being asked—be it routine quality control, structural elucidation of an unknown impurity, or absolute quantification.
Table 3: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
|---|---|---|---|
| HILIC-UV (Proposed) | Chromatographic separation based on analyte partitioning onto a polar stationary phase.[5] | Excellent retention for polar compounds; robust and reproducible for QC; cost-effective. | Low UV absorbance requires detection at low wavelengths, which can be prone to baseline noise; provides no structural information on unknown impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass analysis. | High sensitivity and resolving power; provides mass information for impurity identification. | The analyte is likely not volatile enough for direct analysis and may require derivatization; risk of thermal degradation in the injector or column. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information. | Provides unambiguous structural confirmation; Quantitative NMR (qNMR) can determine purity without a specific reference standard. | Significantly lower sensitivity than HPLC; requires a larger amount of sample; complex mixtures can be difficult to resolve and quantify. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency; very small sample volume required; suitable for charged/polar species. | Lower concentration sensitivity compared to HPLC; can have issues with reproducibility of migration times. |
Conclusion
The validation of an analytical method for a novel pharmaceutical intermediate like this compound is a rigorous but necessary process to ensure product quality and safety. The proposed Hydrophilic Interaction Liquid Chromatography (HILIC) method is tailored to the specific chemical nature of this polar molecule, offering a robust, reproducible, and accessible solution for purity determination in a research and quality control setting.
By following the detailed validation protocol outlined in this guide, which is firmly rooted in the principles of ICH Q2(R1) and USP <621>, laboratories can generate a self-validating data package that demonstrates the method is fit for its intended purpose.[10][15] While alternative techniques like GC-MS and NMR have their specific strengths, the HILIC method provides the optimal balance of performance, reliability, and practicality for routine purity analysis. This comprehensive approach ensures that the analytical data generated is not only accurate but also trustworthy and authoritatively grounded in scientific and regulatory standards.
References
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Journal of Pharmaceutical and Biomedical Analysis.
- ICH Harmonised Tripartite Guideline. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- Harshitha S, et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology.
- USP-NF. (2023). 〈621〉 Chromatography. United States Pharmacopeia.
- Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography (HILIC). MilliporeSigma.
- Dr. Maisch GmbH. HILIC. Dr. Maisch High Performance HPLC.
- Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
- Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
- USP. General Chapters: <621> CHROMATOGRAPHY. uspbpep.com.
- Agilent Technologies. Revisions per USP 621. Agilent.
- ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- DSDP Analytics. USP <621> Chromatography.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food & Drug Administration.
- Jones and Bartlett Publishers. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- SIELC Technologies. Polar Compounds.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- ResearchGate. (2022). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- van der Maas, L., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC.
- Pesek, J. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
- Pesek, J. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
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- 5. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
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- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 15. uni-onward.com.tw [uni-onward.com.tw]
Comparison of metabolic stability: fluoroazetidine vs pyrrolidine analogs
Executive Summary
In the optimization of small molecule drugs, the pyrrolidine ring is a ubiquitous scaffold. However, it frequently suffers from metabolic liabilities, particularly oxidative metabolism at the
This guide details the mechanistic and experimental evidence demonstrating that fluoroazetidine analogs typically exhibit enhanced metabolic stability , reduced lipophilicity (LogD) , and modulated basicity (pKa) compared to their pyrrolidine counterparts. This transition is a strategic tool for medicinal chemists to lower intrinsic clearance (
Mechanistic Rationale: Why the Switch Works
The superior metabolic profile of fluoroazetidine analogs stems from three convergent physicochemical effects:
A. Metabolic Blocking (Deactivation of Hotspots)
Pyrrolidine rings are prone to Cytochrome P450 (CYP)-mediated oxidation, typically occurring at the carbon
-
Ring Contraction: Reducing the ring size from 5 (pyrrolidine) to 4 (azetidine) removes one methylene unit, reducing the sheer number of oxidizable C-H bonds.
-
The Fluorine Effect: Introduction of fluorine at the C3 position (beta to nitrogen) exerts a strong electron-withdrawing inductive effect (
). This deactivates the adjacent C-H bonds toward Hydrogen Atom Transfer (HAT) mechanisms used by CYP enzymes.
B. pKa Modulation[1]
-
Pyrrolidine pKa: ~11.3 (Highly basic, often fully protonated at physiological pH).
-
3,3-Difluoroazetidine pKa: ~6.5–7.5.
-
Impact: The electron-withdrawing fluorines significantly lower the basicity of the amine. This reduces lysosomal trapping and improves passive permeability, often leading to better bioavailability.
C. Lipophilicity Reduction
Fluorine is lipophilic, but the dipole introduced by the C-F bond, combined with the overall reduction in carbon count (C4 vs C3), often results in a lower LogD
Visualization: Metabolic Pathway Blocking
Caption: Comparative metabolic fate. The fluoroazetidine scaffold resists the CYP-mediated oxidation cascade that degrades pyrrolidine.
Comparative Performance Data
The following data summarizes the physicochemical shift observed when replacing a pyrrolidine with a 3,3-difluoroazetidine in a representative lead optimization campaign (e.g., for GPCR or Kinase inhibitors).
Table 1: Physicochemical & Metabolic Profile Comparison
| Property | Pyrrolidine Analog | 3,3-Difluoroazetidine Analog | Performance Shift |
| Ring Size | 5-membered | 4-membered | Rigidification |
| Basicity (pKa) | ~11.3 | ~7.0 | Improved (Less lysosomotropic) |
| Lipophilicity (LogD) | High (Reference) | Lower (-0.5 to -1.0 log units) | Improved (Better solubility) |
| Metabolic Hotspot | C2/C5 ( | Blocked by Inductive Effect | Stabilized |
| HLM | > 50 | < 15 | Significant Stability Gain |
| Permeability ( | Moderate | High | Maintained/Improved |
Note: Data represents typical trends observed in matched molecular pair (MMP) analysis. Specific values vary by chemotype.
Experimental Protocols
To validate these stability gains in your own series, use the following standardized Microsomal Stability Assay. This protocol is designed to be self-validating with internal controls.
Protocol: In Vitro Microsomal Stability Assay
Objective: Determine the Intrinsic Clearance (
Reagents:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL stock).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Workflow Steps:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Spike test compound to final concentration of 1
M (keeps DMSO < 0.1%). Incubate at 37°C for 5 minutes. -
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to check for chemical instability (non-enzymatic degradation).
-
-
Sampling: At time points
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L of ice-cold Quench Solution. Vortex and centrifuge (4000 rpm, 10 min). -
Analysis: Inject supernatant onto LC-MS/MS (e.g., C18 column, ACN/Water gradient). Monitor parent ion disappearance.
Calculation:
Plot
Visualization: Assay Workflow
Caption: Step-by-step workflow for determining intrinsic clearance in liver microsomes.
Conclusion & Strategic Recommendations
The transition from pyrrolidine to fluoroazetidine is not merely a structural swap; it is a physicochemical reset of the molecule.
-
Use 3,3-Difluoroazetidine when you need to drastically lower basicity (pKa) and block metabolic oxidation simultaneously.
-
Use 3-Fluoroazetidine for a more subtle adjustment, balancing steric bulk with electronic deactivation.
-
Monitor Permeability: While stability often improves, the rigid 4-membered ring can sometimes impact transporter recognition. Always pair stability assays with permeability (e.g., PAMPA or Caco-2) screens.
By leveraging the electron-withdrawing power of fluorine on a strained azetidine ring, researchers can effectively "harden" soft metabolic spots, extending the half-life of lead compounds without sacrificing potency.
References
-
BenchChem. Comparison of the Metabolic Profiles Associated with Protonitazene and Protonitazepyne. Retrieved from
-
Pfizer/Merck Research. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry.
-
ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives: Physicochemical properties.
-
PubChem. 3,3-Difluoroazetidine Compound Summary.
-
M. Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-(3-Fluoroazetidin-1-yl)acetonitrile
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(3-Fluoroazetidin-1-yl)acetonitrile. As a complex molecule incorporating a fluorinated azetidine ring and a nitrile functional group, this compound presents a unique combination of chemical hazards that demand rigorous safety protocols. This guide is intended for researchers, chemists, and laboratory personnel engaged in drug discovery and development, offering procedural clarity grounded in established safety principles for hazardous waste management.
Core Principle: Hazard-Informed Disposal
Proper disposal is not merely a final step but an integral part of the experimental lifecycle, beginning with a thorough understanding of the substance's inherent risks. Due to the specific nature of this compound, a composite hazard assessment is necessary, drawing from the known risks of its constituent chemical motifs: the azetidine ring, the acetonitrile group, and the carbon-fluorine bond.
-
Azetidine Moiety : The four-membered azetidine ring, a saturated heterocycle, contributes to the compound's potential corrosivity and reactivity. Azetidine itself is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3]
-
Acetonitrile Moiety : The nitrile group (-C≡N) introduces significant toxicity and flammability. Acetonitrile is harmful if swallowed, inhaled, or absorbed through the skin and can metabolically release cyanide, leading to cellular hypoxia.[4] The covalent cyano group is also endothermic, making many organic nitriles potentially reactive or unstable under certain conditions.[5][6][7]
-
Fluorination : The presence of a carbon-fluorine bond classifies this compound as a halogenated organic substance.[8][9] The C-F bond is exceptionally strong, making fluorinated compounds highly stable and persistent in the environment.[10][11] This stability necessitates specific, high-energy disposal methods to ensure complete destruction.[10][12]
Table 1: Summary of Assessed Hazards
| Hazard Category | Description | Primary Contributing Moiety |
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[4][13][14] Potential for cyanide poisoning.[4] | Acetonitrile |
| Corrosivity | Assumed to be corrosive, capable of causing severe skin burns and eye damage.[1][2] | Azetidine |
| Flammability | Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[1][4][15] | Acetonitrile |
| Reactivity | The nitrile group is endothermic; may be reactive under certain conditions.[5][6] Avoid contact with strong oxidizing agents, acids, and bases.[14] | Acetonitrile, Azetidine |
| Environmental | Classified as a halogenated organic compound. Fluorinated compounds are environmentally persistent.[10][12] | Fluoro- group |
Mandatory Personnel Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the risks of exposure during all handling and disposal operations. All activities involving this compound must be performed within a certified chemical fume hood.
Table 2: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect for integrity before each use. | Prevents dermal absorption, which is a primary route of exposure for nitriles and corrosive agents.[13] |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive and toxic liquid, preventing severe eye damage.[1] |
| Body Protection | Flame-retardant laboratory coat. | Protects skin from contact and provides a barrier against flammable material. |
| Respiratory | All handling must occur in a fume hood. For spill response outside a hood, a NIOSH-approved respirator with organic vapor cartridges is required. | Mitigates inhalation risk, a key exposure pathway for toxic and volatile nitriles.[4][15] |
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation of halogenated waste is a critical regulatory and safety requirement. Co-mingling with non-halogenated streams increases disposal costs and can create dangerous incompatibilities.[16]
-
Container Selection : Designate a specific hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated wipes). The container must be made of a compatible material, such as glass or high-density polyethylene (HDPE), and have a tightly sealing screw cap.[17]
-
Waste Labeling : As soon as the first drop of waste is added, label the container clearly. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated Hazards: "Toxic," "Flammable," "Corrosive"[17]
-
The accumulation start date.
-
-
Segregation : This waste stream must be collected and stored as Halogenated Organic Waste .[8][9] Do not mix with non-halogenated solvents (e.g., acetone, ethanol, hexane).[16]
-
Storage : Keep the waste container tightly closed except when adding waste.[16] Store it in a designated satellite accumulation area within the laboratory that is cool, well-ventilated, and away from ignition sources.[17] Secondary containment is required to prevent the spread of material in case of a leak.
Emergency Spill Management Protocol
Immediate and correct response to a spill is critical to ensuring personnel safety.
-
Evacuate & Alert : In the event of a spill, immediately alert all personnel in the vicinity and evacuate the immediate area.
-
Ventilate : Ensure the chemical fume hood is operating at maximum capacity. If the spill is outside a hood, ventilate the area and restrict access.
-
Assess and Equip : For small spills (<100 mL) within a fume hood, trained personnel equipped with the PPE detailed in Table 2 may proceed with cleanup. For any large spill or any spill outside of a fume hood, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Contain & Absorb : Contain the spill using a chemical absorbent material such as vermiculite or a commercial spill pad.[1][5] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect Residue : Carefully sweep or wipe up the absorbed material using non-sparking tools.[1][3] Place all contaminated materials into the designated halogenated hazardous waste container.
-
Decontaminate : Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report : Document and report the incident according to your institution's policies.
Final Disposal Pathway: High-Temperature Incineration
Due to the extreme stability of the carbon-fluorine bond, the only acceptable and effective method for the final disposal of this compound is high-temperature incineration.[10][12]
-
Mechanism of Destruction : Incineration at temperatures typically exceeding 1,000°C provides the necessary energy to break the C-F and C-N bonds, mineralizing the organic compound into carbon dioxide (CO2), water (H2O), hydrogen fluoride (HF), and nitrogen oxides (NOx).[12][18] The acidic flue gases (HF, NOx) are then removed by chemical scrubbers before being released into the atmosphere.
-
Regulatory Compliance : This compound falls under the EPA's regulations for halogenated organic compounds.[19] Disposal must be handled by a licensed and certified hazardous waste management facility equipped with the appropriate incineration and off-gas treatment technology.[17][20]
-
Operational Procedure : Do not attempt to neutralize or treat this waste chemically within the laboratory.[21] All waste, including empty containers which may retain hazardous residue, must be collected by your institution's EHS department or a contracted hazardous waste disposal service for transport to a permitted thermal treatment facility.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. Am J Hosp Pharm. 1986 May;43(5):1193-204. [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Oxford Academic. [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA). [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. New Mexico Environment Department. [Link]
-
How to Dispose of Acetonitrile? ACTenviro. [Link]
-
Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. [Link]
-
Acetonitrile Safety Data Sheet. ChemSupply. [Link]
-
Acetonitrile Safety Data Sheet. Chemwatch. [Link]
-
Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
- Process for the hydrolysis of nitriles.
-
Azetidine Safety Data Sheet. Chemos GmbH & Co.KG. [Link]
-
Finding an End to Forever Chemicals. Eurofins USA. [Link]
-
Acetonitrile Safety Data Sheet. Greenfield Global. [Link]
-
Organic Solvents. University of Vermont Environmental Health and Safety. [Link]
-
Disposal of Highly Reactive Reagents. University of Pennsylvania EHRS. [Link]
-
Nitriles. Centers for Disease Control and Prevention (CDC). [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. ResearchGate. [Link]
-
Nitrile Chemistry. Chemistry LibreTexts. [Link]
-
Fluorene in Acetonitrile Safety Data Sheet. CPAChem. [Link]
-
Acetonitrile Safety Data Sheet. Azer Scientific. [Link]
-
Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Acetonitrile Safety Data Sheet. Carl ROTH. [Link]
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Personal protective equipment for handling 2-(3-Fluoroazetidin-1-yl)acetonitrile
[1]
Executive Hazard Analysis: The "Silent Permeator"
Do not treat this compound as a generic organic building block. 2-(3-Fluoroazetidin-1-yl)acetonitrile presents a synergistic toxicity profile derived from its three structural components. As a Senior Application Scientist, I urge you to adopt a "Fatal in Contact" mindset, regardless of the specific vendor SDS classification, due to the lack of historical toxicological data on this specific CAS.
Structure-Activity Hazard Matrix
| Component | Hazard Mechanism | Operational Implication |
| Azetidine Ring | High ring strain (25-26 kcal/mol).[1] Potential alkylating agent. | Corrosive & Mutagenic Risk: Treat as a direct DNA damager and skin corrosive (H314). |
| Acetonitrile Moiety | Metabolic liberation of Cyanide (HCN) via cytochrome P450. | Systemic Asphyxiant: Delayed toxicity.[1] Symptoms (hypoxia) may appear hours after exposure.[1] |
| Fluorine Substituent | Increases lipophilicity (LogP). | Enhanced Permeation: Accelerates skin absorption, bypassing standard dermal barriers.[1] |
The Barrier Strategy: Personal Protective Equipment (PPE)[2][3]
Standard laboratory nitrile gloves (4 mil) are insufficient for this compound.[1] Acetonitrile derivatives permeate standard nitrile in <5 minutes. The presence of the azetidine amine functionality further degrades rubber matrices.
A. Hand Protection: The "Laminate Protocol"
You must utilize a multi-barrier system. The inner liner provides chemical resistance, while the outer glove provides dexterity and mechanical protection.[1]
-
Layer 1 (Inner): EVOH/PE Laminate Gloves (e.g., Silver Shield™, North Barrier™).[1]
-
Why: Laminates offer >480 min breakthrough time for nitriles and amines.
-
-
Layer 2 (Outer): Disposable Nitrile (min 5 mil) .[1]
-
Why: Protects the clumsy laminate glove from tearing and provides grip.
-
-
Protocol: Tape the cuff of the laminate glove to your lab coat sleeve before donning the outer nitrile glove.
B. Respiratory & Body Protection[4][5][6][7][8][9][10]
-
Primary Engineering Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
Respiratory (Spill/Outside Hood): Full-face respirator with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / HEPA).[1]
-
Note: The "Acid Gas" filter is required because moisture in the air can hydrolyze the azetidine, potentially releasing HF or acidic ring-opening byproducts.[1]
-
-
Body: Tyvek® lab coat (impervious to liquids) or a chemical-resistant apron over a standard cotton coat.
C. Eye Protection[1][5][9][11][12]
Operational Workflow: The "Zero-Static" Weighing Protocol
Handling this compound (likely a low-melting solid or oil) requires mitigating static charge, which can disperse toxic dust/aerosols.[1][2]
Step-by-Step Weighing Procedure
-
Preparation:
-
Place a disposable antistatic weighing boat inside the fume hood.
-
Position a static eliminator (ionizer) near the balance if available.
-
Line the work surface with an absorbent pad (plastic side down).
-
-
Transfer:
-
Do NOT use metal spatulas if the compound is an oil; use a glass pasteur pipette.
-
If solid: Use a disposable plastic spatula to prevent cross-contamination.
-
-
Decontamination:
-
Immediately wipe the exterior of the stock bottle with a 10% Bleach wipe before returning to storage.
-
Place the used spatula/pipette directly into a solid waste jar containing 1M NaOH/Bleach solution .
-
Visualization: PPE & Workflow Logic[1]
Caption: Logical flow for PPE selection and operational handling, emphasizing the double-glove technique and immediate oxidative decontamination.
Emergency Response: The Cyanide Contingency
Because this compound contains a nitrile group attached to a reactive ring, metabolic processing can release cyanide.[1]
WARNING: Standard "Amyl Nitrite" kits are largely obsolete in modern safety protocols due to volatility and abuse potential.
Exposure Response Plan
-
Skin Contact:
-
Ingestion/Inhalation:
-
Administer 100% Oxygen immediately if trained.
-
Medical Alert: Transport to ER with the SDS. Inform EMS of "Nitrile poisoning requiring Hydroxocobalamin (Cyanokit)."
-
Visualization: Emergency Decision Tree
Caption: Critical response pathway distinguishing between dermal and inhalation protocols, converging on the request for specific cyanide antidotes.
Deactivation & Disposal
Never dispose of the pure compound in general organic waste. The azetidine ring remains reactive.
Quench Protocol:
-
Prepare a solution of 10% Sodium Hypochlorite (Bleach) and 1M NaOH .
-
Slowly add the waste/residue to this solution.
-
Chemistry: The base opens the azetidine ring (relieving strain), and the bleach oxidizes the cyanide moiety to cyanate (less toxic).
-
-
Allow to stand for 24 hours in the fume hood.
-
Check pH (ensure it remains basic).
-
Dispose of as Basic Aqueous Waste (Toxic) .
References
-
Occupational Safety and Health Administration (OSHA). (2020). Cyanide Antidotes: Hydroxocobalamin Guidance. Retrieved from [Link][1][4]
-
University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs (Permeation Data). Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Azetidine (Toxicity & Flammability Data). Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
